N'-(2,4-Dimethylphenyl)-N-methylformamidine
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-N'-methylmethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-4-5-10(9(2)6-8)12-7-11-3/h4-7H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIOLEGNERQDIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC=NC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51550-40-4 (mono-hydrochloride) | |
| Record name | U 40481 | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1037696 | |
| Record name | N'-(2,4-Dimethylphenyl)-N-methylformamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1037696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33089-74-6 | |
| Record name | N′-(2,4-Dimethylphenyl)-N-methylformamidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33089-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | U 40481 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033089746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 33089-74-6 | |
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| Record name | N'-(2,4-Dimethylphenyl)-N-methylformamidine | |
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| Record name | N'-(2,4-dimethylphenyl)-N-methylmethanimidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | SEMIAMITRAZ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTZ715OQFA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological activity of N'-(2,4-Dimethylphenyl)-N-methylformamidine
An In-Depth Technical Guide on the Biological Activity of N'-(2,4-Dimethylphenyl)-N-methylformamidine Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
N'-(2,4-Dimethylphenyl)-N-methylformamidine, a principal metabolite of the widely used acaricide and insecticide Amitraz, possesses significant biological activity.[1][2] This technical guide provides a comprehensive analysis of its multifaceted interactions within biological systems. Primarily recognized for its potent agonistic activity on octopamine receptors in invertebrates, leading to neurotoxicity, this compound also exhibits significant effects in mammals through its interaction with α-adrenergic receptors.[3][4] This document will delve into the compound's mechanism of action, metabolism, toxicological profile, and the experimental protocols used for its evaluation, offering field-proven insights for researchers and drug development professionals.
Introduction and Physicochemical Properties
N'-(2,4-Dimethylphenyl)-N-methylformamidine (DPMF), with the molecular formula C₁₀H₁₄N₂, is a formamidine derivative.[1] It is a key metabolite of Amitraz, a triazapentadiene compound used extensively in veterinary medicine and agriculture to control ticks, mites, and lice on various animals and crops.[5][6][7] DPMF itself is a white crystalline solid, with its free base form being a flaky crystal.[8] The hydrochloride salt is soluble in water and lower alcohols but insoluble in organic solvents like benzene and xylene.[8] A crucial physicochemical property is its moderate lipophilicity, indicated by a logP of 2.57, which facilitates its absorption across biological membranes.[1]
Table 1: Physicochemical Properties of N'-(2,4-Dimethylphenyl)-N-methylformamidine
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄N₂ | [1] |
| Molecular Weight | 162.24 g/mol | [1] |
| CAS Number | 33089-74-6 | [1] |
| logP | 2.57 | [1] |
| Boiling Point | 245.9°C | [1] |
| Melting Point | 75-76°C (free base) | [8] |
| Appearance | White flaky crystal (free base) | [8] |
Mechanism of Action: A Tale of Two Receptors
The biological activity of N'-(2,4-Dimethylphenyl)-N-methylformamidine is primarily dictated by its interaction with two distinct classes of G protein-coupled receptors (GPCRs): octopamine receptors in invertebrates and α-adrenergic receptors in vertebrates.
Invertebrate Neurotoxicity: Targeting Octopamine Receptors
In insects and acarids, DPMF acts as a potent agonist of octopamine receptors.[3][4] Octopamine is the invertebrate counterpart to norepinephrine in mammals, playing a crucial role in neurotransmission.[5] By binding to and activating these receptors, DPMF triggers a cascade of downstream signaling events that lead to hyperexcitation, disruption of normal nerve function, paralysis, and ultimately, the death of the pest.[1][4]
Studies have shown that DPMF differentially activates α- and β-adrenergic-like octopamine receptors (OARs).[3][9] For instance, in Bombyx mori (silkworm), DPMF was found to elevate intracellular Ca²⁺ levels via α-AL OARs with an EC50 of 1.17 nM and increase intracellular cAMP levels through β-AL OARs with an exceptionally potent EC50 of 79.6 pM.[3] This dual activation disrupts normal cellular signaling and contributes to its potent insecticidal and acaricidal effects.[1] It is noteworthy that DPMF is considered a more potent agonist of OARs than its parent compound, Amitraz.[3]
Caption: Invertebrate Mechanism of DPMF Action.
Vertebrate Toxicity: Interaction with α-Adrenergic Receptors
In mammals, the biological effects of DPMF are primarily attributed to its activity as an α-adrenergic receptor agonist, similar to its parent compound, Amitraz.[5][10] It stimulates both central α2-adrenergic receptors and peripheral α1- and α2-adrenergic receptors.[11][12] This interaction is responsible for the wide range of toxicological symptoms observed in cases of accidental ingestion or exposure in animals and humans.[5][12]
The central α2-adrenergic agonism leads to sedation, central nervous system (CNS) depression, and hypotension.[11][13] Peripherally, α-adrenergic stimulation can cause vasoconstriction.[11] Furthermore, DPMF and Amitraz have been shown to inhibit monoamine oxidase (MAO) activity, which can lead to an increase in the levels of neurotransmitters like norepinephrine and serotonin in the central nervous system.[1][5][14] However, the inhibition of MAO appears to occur at higher doses than those causing motor activity suppression, suggesting it may not be the primary mechanism for all observed neurotoxic effects.[15][16]
Caption: Vertebrate Mechanism of DPMF Action.
Metabolism and Pharmacokinetics
N'-(2,4-Dimethylphenyl)-N-methylformamidine is itself a primary and active metabolite of Amitraz.[1][10] Amitraz is rapidly hydrolyzed in vivo to form DPMF and N-(2,4-dimethylphenyl)-formamide (DMF).[1] DPMF is then further metabolized.
Studies in rats have shown that both Amitraz and DPMF are rapidly metabolized and primarily eliminated through urine.[10] Following oral administration of DPMF to rats, 88.7% of the dose was excreted in the urine within 96 hours.[10] The degradation products of DPMF found in rat urine are similar to those of Amitraz and include 2,4-dimethylformanilide, 2,4-dimethylaniline, 4-formamido-3-methylbenzoic acid, and 4-amino-3-methylbenzoic acid.[10] The metabolism is rapid, with metabolites like 2,4-dimethylaniline detectable in the blood as early as 2 hours after oral administration.[17]
Caption: Metabolic Pathway of Amitraz and DPMF.
Toxicological Profile
The toxicological effects of N'-(2,4-Dimethylphenyl)-N-methylformamidine are a direct consequence of its α-adrenergic agonist activity in mammals.
Acute Toxicity
The oral LD50 of the parent compound, Amitraz, in rats is between 500-600 mg/kg, and in dogs, it is 100 mg/kg.[5] While specific LD50 values for DPMF are less commonly reported, it is a significant contributor to the overall toxicity of Amitraz. The No-Observed-Adverse-Effect Level (NOAEL) for DPMF in rats has been reported in the range of 1.59–2.34 mg/kg.[1]
Table 2: Acute Toxicity Data for Amitraz (Parent Compound)
| Species | Route | LD50 | Reference |
| Rat | Oral | 500-600 mg/kg | [5] |
| Mouse | Oral | >1,600 mg/kg | [5] |
| Dog | Oral | 100 mg/kg | [5] |
| Rat | Dermal | >1,600 mg/kg | [5] |
| Rabbit | Dermal | >200 mg/kg | [5] |
Clinical Signs of Toxicity
Exposure to toxic doses of DPMF (or its parent compound Amitraz) can lead to a wide range of clinical signs in mammals, typically appearing within 30 minutes to 2 hours after ingestion.[5] These symptoms are consistent with widespread α-adrenergic stimulation and CNS depression.[5][12][18]
Common Clinical Signs of Toxicity:
-
Central Nervous System: CNS depression (drowsiness, lethargy, coma), ataxia, convulsions.[5][12]
-
Cardiovascular: Bradycardia, hypotension, and occasionally hypertension.[5][12]
-
Gastrointestinal: Vomiting, hypersalivation, anorexia, decreased gastrointestinal motility.[5][12]
-
Ocular: Miosis (constriction of the pupil), or less commonly, mydriasis (dilation of the pupil).[5][12]
Treatment of Toxicity
There is no specific antidote for DPMF or Amitraz poisoning, and treatment is primarily supportive and symptomatic.[12][19] Management focuses on monitoring and supporting respiratory and cardiovascular functions.[19][20] In cases of ingestion, induction of vomiting followed by administration of activated charcoal may be beneficial if performed soon after exposure.[5] For moderate to severe signs, specific α2-adrenergic receptor antagonists such as atipamezole or yohimbine can be used to reverse the effects.[5]
Experimental Protocols for Biological Activity Assessment
The evaluation of the biological activity of N'-(2,4-Dimethylphenyl)-N-methylformamidine involves a variety of in vitro and in vivo assays.
In Vitro Receptor Binding and Activation Assays
Objective: To determine the affinity and efficacy of DPMF at specific receptor targets (e.g., octopamine and adrenergic receptors).
Methodology: Radioligand Binding Assay
-
Cell Culture and Membrane Preparation: HEK-293 cells stably expressing the receptor of interest (e.g., Bombyx mori α- or β-AL OARs) are cultured and harvested.[3] Cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand specific for the receptor is incubated with the cell membranes in the presence of varying concentrations of DPMF.
-
Separation and Quantification: The reaction is terminated by rapid filtration, separating bound from free radioligand. The radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: Competition binding curves are generated, and the IC50 (concentration of DPMF that inhibits 50% of specific radioligand binding) is calculated. The Ki (inhibition constant) can be derived from the IC50 using the Cheng-Prusoff equation.
Methodology: Functional Assay (cAMP or Ca²⁺ Measurement)
-
Cell Culture and Loading: Cells expressing the target receptor are cultured in microplates. For Gs-coupled receptors, intracellular cAMP levels are measured using assays like HTRF or ELISA. For Gq-coupled receptors, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[3]
-
Compound Addition: Varying concentrations of DPMF are added to the cells.
-
Signal Detection: Changes in cAMP levels or intracellular calcium fluorescence are measured using a plate reader.
-
Data Analysis: Dose-response curves are plotted, and the EC50 (concentration of DPMF that elicits 50% of the maximal response) is determined.[3]
In Vivo Toxicological Studies
Objective: To determine the acute toxicity (e.g., LD50) and observe the clinical signs of toxicity of DPMF in animal models.
Methodology: Acute Oral Toxicity (Up-and-Down Procedure - OECD Guideline 425)
-
Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.[5]
-
Dosing: A single animal is dosed with a starting concentration of DPMF administered orally (e.g., by gavage).
-
Observation: The animal is observed for signs of toxicity and mortality for a defined period (typically 14 days).
-
Sequential Dosing: If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose. This sequential process continues until the criteria for stopping the test are met.
-
Data Analysis: The LD50 is calculated from the results using specialized software. Clinical signs, body weight changes, and gross necropsy findings are recorded.
Conclusion
N'-(2,4-Dimethylphenyl)-N-methylformamidine is a biologically active molecule with significant implications in both pest control and mammalian toxicology. Its primary mechanism of action involves potent agonism at invertebrate octopamine receptors, making it an effective acaricide and insecticide.[3][4] However, its cross-reactivity with mammalian α-adrenergic receptors necessitates careful handling and awareness of its potential for toxicity.[5][11] Understanding the detailed mechanisms, metabolic pathways, and toxicological profile of DPMF is crucial for the development of safer and more effective pesticides, as well as for the clinical management of accidental poisonings. This guide provides a foundational framework for researchers and professionals working with this and related formamidine compounds.
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Hsu, W. H., & Schaffer, D. D. (1988). Central and peripheral alpha-adrenoceptor actions of amitraz in the dog. Journal of Veterinary Pharmacology and Therapeutics, 11(3), 233-238. [Link]
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Atabek, M. E., Aydin, M., & Erkul, I. (2002). Amitraz: An unfamiliar poisoning with familiar pesticide. Indian Journal of Critical Care Medicine, 6(4), 228-229. [Link]
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Bod-Jona, S., et al. (2003). Effects of the insecticide amitraz, an alpha2-adrenergic receptor agonist, on human luteinized granulosa cells. Human Reproduction, 18(7), 1384-1389. [Link]
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Knowles, C. O., & Hamed, M. S. (1989). Penetration, Metabolism, and Elimination of Amitraz and N'-(2,4-Dimethylphenyl)-N-methylformamidine in Southwestern Corn Borer Larvae (Lepidoptera: Pyralidae). Journal of Economic Entomology, 82(5), 1324-1328. [Link]
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Physicochemical properties of N'-(2,4-Dimethylphenyl)-N-methylformamidine
An In-depth Technical Guide to the Physicochemical Properties of N'-(2,4-Dimethylphenyl)-N-methylformamidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Metabolite
N'-(2,4-Dimethylphenyl)-N-methylformamidine, a significant member of the formamidine class of compounds, holds a pivotal position in the fields of environmental science, toxicology, and pharmacology.[1] Primarily recognized as a principal metabolite of the widely used acaricide and insecticide Amitraz, its study is crucial for understanding the parent compound's biological activity, environmental fate, and toxicological profile.[1][2] This guide offers a comprehensive exploration of its core physicochemical properties, providing the foundational knowledge necessary for its synthesis, characterization, and application in research and development.
This document moves beyond a simple data sheet, delving into the causality behind its properties and providing field-proven insights into its handling and analysis. The protocols and data presented herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Chemical Identity and Structure
A precise understanding of a compound's identity is the bedrock of any scientific investigation. N'-(2,4-Dimethylphenyl)-N-methylformamidine is structurally defined by a formamidine core, substituted with a 2,4-dimethylphenyl group on one nitrogen and a methyl group on the other.[3]
1.1. Nomenclature and Identifiers
-
IUPAC Name: N-(2,4-dimethylphenyl)-N'-methylmethanimidamide[1][3]
-
Common Names: Semiamitraz, Monoamitraz[4]
-
ChEBI ID: CHEBI:83515[1]
1.2. Molecular Formula and Weight
1.3. Structural Representation
-
Canonical SMILES: CC1=CC(=C(C=C1)NC=NC)C[3]
-
InChI: InChI=1S/C10H14N2/c1-8-4-5-10(9(2)6-8)12-7-11-3/h4-7H,1-3H3,(H,11,12)[3][5]
Core Physicochemical Properties
The physicochemical characteristics of a molecule dictate its behavior in both chemical and biological systems. These properties are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its environmental mobility and persistence.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source(s) |
| Physical State | Crystalline solid | [2] |
| Melting Point | 75-76 °C (Free Base) | [2][4] |
| 163-165 °C (Form not specified) | [2] | |
| Boiling Point | 245.9 °C (Predicted) | [3][4] |
| Density | 0.94 g/cm³ (Predicted) | [3][4] |
| Lipophilicity (XLogP3) | 2.57 - 2.66 | [3][4] |
| pKa | 9.65 (Predicted) | [2] |
| Flash Point | 102.5 °C | [4] |
2.1. Physical State and Appearance The compound exists as a white, flaky crystalline solid in its free base form.[2] This solid nature is typical for organic molecules of this size and polarity at standard temperature and pressure.
2.2. Melting Point: A Tale of Two Forms There is a notable variance in reported melting points. The free base form exhibits a melting point of 75-76 °C.[2][4] A higher melting point of 163-165 °C has also been reported, which likely corresponds to a salt form, such as the hydrochloride, which would have stronger intermolecular ionic interactions leading to a more stable crystal lattice.[2] This highlights the critical importance of specifying the exact form of the compound when reporting physical data.
2.3. Boiling Point The predicted boiling point is approximately 245.9 °C.[3][4] This relatively high boiling point is consistent with its molecular weight and the presence of polar N-H bonds capable of hydrogen bonding.
2.4. Solubility Profile The solubility of N'-(2,4-Dimethylphenyl)-N-methylformamidine is a key determinant of its behavior.
-
Organic Solvents: As a moderately lipophilic compound, it is expected to be soluble in common organic solvents like acetonitrile, ethanol, and dimethyl sulfoxide (DMSO).
-
Aqueous Solubility: The free base has limited solubility in water. However, its hydrochloride salt is soluble in water and lower alcohols, but insoluble in nonpolar solvents like benzene, xylene, and hexane.[2] This pH-dependent solubility is a direct consequence of its basic nature.
2.5. Lipophilicity (LogP) With a LogP value of approximately 2.57, the compound is moderately lipophilic.[3] This property is a critical predictor of its biological activity. It suggests that the molecule can readily cross biological membranes, a prerequisite for interacting with intracellular targets and a key factor in its role as a metabolite of the pesticide Amitraz.
2.6. Acidity/Basicity (pKa) The predicted pKa of the conjugate acid is 9.65, indicating that N'-(2,4-Dimethylphenyl)-N-methylformamidine is a moderately basic compound.[2] At physiological pH (~7.4), a significant portion of the molecules will be protonated. This influences its solubility in aqueous media and its ability to interact with biological targets through ionic bonding.
2.7. Chemical Stability The formamidine group is susceptible to hydrolysis, particularly in humid conditions or non-neutral pH. The stability of the hydrochloride salt is noted to be poor, as it can hydrolyze and deteriorate in moist air.[2] This instability is a crucial consideration for storage and handling. For long-term storage, the neat compound should be kept in a desiccated environment at a controlled temperature, such as -18°C or between 0-6°C.[4][5]
Spectroscopic Profile for Compound Verification
Accurate characterization is essential for confirming the identity and purity of a synthesized or isolated compound. The following spectroscopic data are characteristic of N'-(2,4-Dimethylphenyl)-N-methylformamidine.
3.1. Mass Spectrometry (MS) Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying this compound. Key mass-to-charge ratio (m/z) peaks observed include:
-
162 (M+) : Molecular ion peak[1]
-
132 : Fragment corresponding to the loss of the methylamino group.[1]
-
121 : Fragment corresponding to the 2,4-dimethylphenyl cation.[1]
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy While a full, dedicated spectrum is not available in the provided search results, data from a reaction involving the compound provides key insights:
-
¹H NMR : Aromatic protons are expected in the range of δ 6.8–8.2 ppm. An NH singlet would likely appear between δ 8.5–10 ppm, though this can be broad and exchangeable.[3] The methyl groups on the phenyl ring and the N-methyl group would appear as singlets in the aliphatic region.
-
¹³C NMR : Aromatic carbons are observed in the δ 112–153 ppm region.[3]
3.3. Infrared (IR) Spectroscopy IR spectroscopy can confirm the presence of key functional groups:
-
N-H Stretch : A characteristic stretching vibration for the N-H bond is observed in the range of 3290–3390 cm⁻¹.[3]
Experimental Methodologies and Workflows
To ensure scientific integrity, the synthesis and characterization of N'-(2,4-Dimethylphenyl)-N-methylformamidine must follow robust, validated protocols.
4.1. Synthesis Protocol A common and effective method for synthesizing this compound involves the reaction of 2,4-dimethylaniline with an N-methylformamide equivalent. A typical procedure is outlined below.
Workflow: Synthesis of N'-(2,4-Dimethylphenyl)-N-methylformamidine
Caption: Synthetic workflow for N'-(2,4-Dimethylphenyl)-N-methylformamidine.
Step-by-Step Synthesis:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4-dimethylaniline and a slight molar excess of N-methylformamide.
-
Heating: Heat the mixture under controlled conditions. Optimal results have been reported at around 78°C for 1.5 hours.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) is advised to determine completion.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.[3] The choice of purification method depends on the scale of the reaction and the nature of any impurities.
4.2. Characterization and Quality Control Workflow Confirming the identity and purity of the synthesized product is a critical final step. This involves a multi-technique approach.
Workflow: Compound Characterization
Caption: Integrated workflow for the characterization of the target compound.
Step-by-Step Characterization:
-
Structural Confirmation (NMR): Dissolve a small sample in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra. Confirm that the observed chemical shifts, multiplicities, and integrations match the expected structure.
-
Molecular Weight Verification (MS): Analyze the sample via GC-MS or direct infusion MS to confirm the molecular weight (m/z = 162.23). Compare the fragmentation pattern to reference data.[1]
-
Functional Group Analysis (IR): Acquire an FT-IR spectrum. Verify the presence of the N-H stretch (3290–3390 cm⁻¹) and other characteristic peaks for the aromatic ring and C-N bonds.[3]
-
Purity Assessment (Melting Point): Determine the melting point of the crystalline product. A sharp melting point range close to the literature value (75-76 °C for the free base) is indicative of high purity.[2][4]
References
-
PubChem. N'-(2,4-dimethylphenyl)-N-methylformamidine | C10H14N2 | CID 36326. [Link]
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- 3. N'-(2,4-Dimethylphenyl)-N-methylformamidine | 33089-74-6 | Benchchem [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. N-2,4-Dimethylphenyl-N'-methylformamidine [lgcstandards.com]
An In-depth Technical Guide to the Structural Elucidation and Characterization of N'-(2,4-Dimethylphenyl)-N-methylformamidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Metabolite
N'-(2,4-Dimethylphenyl)-N-methylformamidine, systematically named N-(2,4-dimethylphenyl)-N'-methylmethanimidamide, is a significant formamidine derivative primarily recognized as a principal metabolite of the widely used acaricide and insecticide, amitraz.[1][2][3] Its chemical formula is C₁₀H₁₄N₂ with a molecular weight of 162.23 g/mol .[4] The structural elucidation and characterization of this compound, often referred to as DMPF, are crucial for metabolism studies, toxicological assessments, and in the development of analytical methods for residue detection in various matrices. This guide provides a comprehensive overview of the techniques and methodologies employed to confirm the structure and purity of N'-(2,4-Dimethylphenyl)-N-methylformamidine, offering insights into the rationale behind the selection of each analytical method.
Physicochemical Properties
A foundational understanding of the physicochemical properties of N'-(2,4-Dimethylphenyl)-N-methylformamidine is essential for its handling, analysis, and understanding its environmental fate.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂ | [4] |
| Molecular Weight | 162.23 g/mol | [4] |
| Boiling Point | 272.4 ± 50.0 °C (Predicted) | [2] |
| Density | 0.94 ± 0.1 g/cm³ (Predicted) | [2] |
| pKa | 9.65 ± 0.50 (Predicted) | [2] |
| Form | Crystalline | [2] |
Synthesis and Purification: A Pathway to the Pure Analyte
The most common laboratory-scale synthesis of N'-(2,4-Dimethylphenyl)-N-methylformamidine involves the reaction of 2,4-dimethylaniline with a suitable formylating agent, such as N-methylformamide.[5] The purity of the synthesized compound is paramount for accurate characterization and for its use as an analytical standard. Purification is typically achieved through recrystallization or column chromatography.
Experimental Protocol: Synthesis of N'-(2,4-Dimethylphenyl)-N-methylformamidine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dimethylaniline in an appropriate solvent like toluene.
-
Addition of Reagent: Add an equimolar amount of N-methylformamide to the solution.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
-
Purity Confirmation: The purity of the final product should be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and confirmed by the spectroscopic methods detailed below.
Spectroscopic Characterization: The Fingerprint of a Molecule
A multi-spectroscopic approach is indispensable for the unambiguous structural elucidation of N'-(2,4-Dimethylphenyl)-N-methylformamidine. Each technique provides unique and complementary information about the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of DMPF.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.
-
Aromatic Protons: The protons on the 2,4-dimethylphenyl ring are expected to appear in the aromatic region of the spectrum. Due to the substitution pattern, three distinct signals are anticipated.
-
Methyl Protons: Two singlets are expected for the two methyl groups on the aromatic ring.
-
N-Methyl Protons: A distinct signal corresponding to the methyl group attached to the formamidine nitrogen will be present.
-
Formamidine Proton: The proton on the formamidine carbon will also give a characteristic signal.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.
-
Aromatic Carbons: The six carbons of the dimethylphenyl ring will produce a set of signals in the aromatic region. The carbons directly attached to the nitrogen and methyl groups will have distinct chemical shifts.
-
Methyl Carbons: The two methyl group carbons on the aromatic ring will be observed in the aliphatic region.
-
N-Methyl Carbon: The carbon of the N-methyl group will also appear in the aliphatic region.
-
Formamidine Carbon: The carbon of the formamidine group will have a characteristic chemical shift.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected Characteristic Absorption Bands:
-
N-H Stretch: The N-H bond in the formamidine moiety is expected to show a characteristic stretching vibration.
-
C=N Stretch: The carbon-nitrogen double bond of the formamidine group will have a strong absorption band.
-
C-H Aromatic and Aliphatic Stretches: The C-H bonds of the aromatic ring and the methyl groups will exhibit stretching vibrations at their characteristic frequencies.
-
Aromatic C=C Bending: The carbon-carbon double bonds within the aromatic ring will show characteristic bending vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For DMPF, Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used techniques.
Expected Fragmentation Pattern:
X-Ray Crystallography: The Definitive Structure
For crystalline solids like N'-(2,4-Dimethylphenyl)-N-methylformamidine, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: High-quality single crystals of DMPF are grown, typically by slow evaporation of a saturated solution in a suitable solvent.
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and other crystallographic parameters.
While specific crystallographic data for N'-(2,4-Dimethylphenyl)-N-methylformamidine is not widely published, the general procedure for obtaining such data is well-established for small organic molecules.
Conclusion: A Multi-faceted Approach to Characterization
The structural elucidation and characterization of N'-(2,4-Dimethylphenyl)-N-methylformamidine require a synergistic application of synthetic chemistry and a suite of advanced analytical techniques. NMR spectroscopy provides the detailed framework of the proton and carbon skeleton, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and fragmentation pathways. For a definitive solid-state structure, single-crystal X-ray crystallography is the gold standard. The protocols and insights provided in this guide offer a robust framework for researchers and scientists engaged in the study of this important metabolite and related formamidine compounds.
References
-
Metabolic Conversion of N'-(2,4-dimethylphenyl)-N-methylformamidine Pesticide and the Analysis of the Metabolites. (2025). ResearchGate. Retrieved from [Link]
-
N'-(2,4-dimethylphenyl)-N-methylformamidine | C10H14N2 | CID 36326. (n.d.). PubChem. Retrieved from [Link]
-
Spectral LFER studies in some N-(substituted phenyl) formamides. (n.d.). Biblioteka Nauki. Retrieved from [Link]
-
N 2 4 Dimethylphenyl N' methylimidoformamide. (n.d.). mzCloud. Retrieved from [Link]
-
The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Synthesis and Spectral Analysis of (.+-.)-cis-N-(1-(2-Hydroxy-2- phenylethyl)-3-methyl-4-piperidyl). (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of 2,3,5,6-Tetraphenylpyrazine-N, N-Dioxide: New Nitrone Dimer Species. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. (2023). MDPI. Retrieved from [Link]
-
Why does DMF (dimethylformamide) have 3 signals in 1H NMR ? (2020). YouTube. Retrieved from [Link]
-
A simple preparation of N,N-dimethyl-N′-alkyl (aryl) sulfonylformamidines. (n.d.). ResearchGate. Retrieved from [Link]
-
A Facile Protocol for the Synthesis of Mono-N-methyl Anilines via Formimidate Intermediates. (n.d.). ResearchGate. Retrieved from [Link]
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- 4. N-2,4-Dimethylphenyl-N'-methylformamidine [lgcstandards.com]
- 5. N'-(2,4-Dimethylphenyl)-N-methylformamidine | 33089-74-6 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Degradation Pathways and Stability of N'-(2,4-Dimethylphenyl)-N-methylformamidine
Foreword
N'-(2,4-Dimethylphenyl)-N-methylformamidine, commonly referred to in literature as DMPF or by its developmental code BTS 27271, occupies a critical position in the fields of environmental chemistry, food safety, and toxicology. As the principal and most persistent metabolite of the widely used acaricide Amitraz, the stability and degradation characteristics of DMPF are of paramount importance for accurate residue analysis and risk assessment.[1][2] Unlike its parent compound, which can degrade rapidly under certain conditions, DMPF often persists longer in various matrices, making it a key analytical target for determining the use of Amitraz.[1][3] This guide provides a detailed examination of the chemical liabilities of DMPF, outlining its degradation pathways and the factors that govern its stability. It is intended for researchers, analytical scientists, and drug development professionals who require a deep, mechanistic understanding of this compound's behavior.
Core Chemical Structure and Stability Profile
N'-(2,4-Dimethylphenyl)-N-methylformamidine (CAS: 33089-74-6, Molecular Formula: C₁₀H₁₄N₂) is defined by a formamidine functional group connecting a 2,4-dimethylphenyl ring to a methylamino moiety.[4] The stability of the molecule is largely dictated by the susceptibility of the iminomethane carbon in the formamidine linkage to nucleophilic attack, primarily by water.
General chemical data indicates that the free base form of DMPF has poor stability and is prone to degradation via hydrolysis, especially in the presence of humid air.[5] However, in specific contexts, such as in pear extracts, it has been shown to be relatively stable compared to its parent compound, Amitraz, which degrades very rapidly in acidic conditions.[1] This dichotomy highlights the critical role that the surrounding chemical environment, particularly pH and water activity, plays in the compound's persistence.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₁₀H₁₄N₂ | [6] |
| Molecular Weight | 162.23 g/mol | [6] |
| Primary Liability | Hydrolysis of the formamidine linkage | [5][7] |
| General Stability | Considered poor in humid air; relatively stable in some matrices compared to Amitraz. | [1][5] |
| Key Degradation Product | 2,4-Dimethylaniline (DMA) | [7] |
Major Degradation Pathways
The degradation of DMPF can proceed through several mechanisms, with hydrolytic and metabolic pathways being the most extensively documented.
Hydrolytic Degradation
Hydrolysis is the most significant abiotic degradation pathway for DMPF. The reaction involves the cleavage of the C=N double bond within the formamidine group. While specific kinetic studies on DMPF are not as widespread as for its parent, the well-documented pH-dependent hydrolysis of Amitraz provides a strong mechanistic model.[7]
The degradation of Amitraz is highly sensitive to pH:
-
Acidic Conditions (pH < 6): Hydrolysis is rapid. The parent compound breaks down into intermediates including DMPF and N-(2,4-dimethylphenyl)formamide (DMF). DMPF is then further hydrolyzed.[7] Studies on the parent compound show that at very low pH (<3), degradation can proceed directly to the terminal product, 2,4-dimethylaniline (DMA), in under an hour.[7]
-
Alkaline Conditions (pH > 7): The rate of hydrolysis for Amitraz is generally slower.[7]
For DMPF, this implies that the compound is most labile under acidic conditions and in the presence of water, ultimately yielding 2,4-dimethylaniline (DMA) and N-methylformamide .
Caption: Primary hydrolytic pathway for DMPF.
Metabolic Degradation
In biological systems, DMPF is an intermediate in the metabolism of Amitraz. Studies in rats have shown that both Amitraz and orally administered DMPF are rapidly metabolized and excreted, primarily in the urine.[8] The metabolic cascade involves further degradation of DMPF into products such as 2,4-dimethylformanilide, 2,4-dimethylaniline (DMA), 4-formamido-3-methylbenzoic acid, and 4-amino-3-methylbenzoic acid.[8] This indicates that in vivo, hydrolysis is complemented by enzymatic transformations (e.g., oxidation) that facilitate clearance.
Photodegradation
The parent compound, Amitraz, is known to be susceptible to degradation upon exposure to sunlight.[7] While specific photolytic studies on DMPF are less common, the presence of the aromatic ring suggests a potential for photodegradation, which should be considered a possible contributor to its environmental fate.
Analytical Methodologies for Stability and Residue Studies
The choice of analytical method is critical for accurately quantifying DMPF and its degradants. Modern techniques have moved from indirect measurements to direct analysis.
Direct Analysis via LC-MS/MS
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the state-of-the-art method for the direct quantification of DMPF.[1]
-
Principle: This technique allows for the separation of DMPF from other metabolites and matrix components via liquid chromatography, followed by highly selective and sensitive detection using mass spectrometry.
-
Advantages: It measures the intact molecule, avoiding the ambiguity of indirect methods. It is highly sensitive and specific, making it suitable for complex matrices like food and biological fluids.
-
Typical Conditions:
Indirect Analysis via GC
Traditional methods for determining total Amitraz residues involve a chemical hydrolysis step.[1]
-
Principle: The sample is subjected to alkaline hydrolysis, which converts the parent Amitraz and all related metabolites, including DMPF, into the common moiety, 2,4-dimethylaniline (DMA). The DMA is then extracted, often derivatized, and quantified by Gas Chromatography (GC), typically with a mass selective or electron capture detector.
-
Disadvantages: This method cannot distinguish between the parent compound and its metabolites, providing only a total residue value. It is laborious and can be prone to variability.
Experimental Protocols
The following protocols provide standardized workflows for assessing the stability and quantifying residues of DMPF. These are designed as self-validating systems, incorporating necessary controls and quality checks.
Protocol: Hydrolytic Stability Assessment of DMPF
This protocol is based on OECD Guideline 111 for testing the hydrolysis of chemicals as a function of pH.
Objective: To determine the rate of hydrolytic degradation of DMPF at different pH values.
Methodology:
-
Preparation of Buffers: Prepare sterile aqueous buffer solutions at pH 4 (e.g., acetate), pH 7 (e.g., phosphate), and pH 9 (e.g., borate). The use of sterile buffers is critical to inhibit microbial degradation, thereby isolating hydrolysis as the variable.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of DMPF in a water-miscible solvent that has a low hydrolysis rate (e.g., acetonitrile).
-
Incubation: Spike the DMPF stock solution into each of the buffer solutions in triplicate, ensuring the final concentration of the organic solvent is minimal (<1%). The final DMPF concentration should be suitable for the analytical range of the LC-MS/MS method.
-
Control Samples: Include a control sample at t=0 (immediately after spiking) and a blank buffer sample for each pH.
-
Temperature Control: Incubate all solutions in the dark at a constant, controlled temperature (e.g., 25°C or 50°C) to prevent photodegradation and ensure consistent reaction kinetics.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each flask. The sampling frequency should be adjusted based on the expected degradation rate.
-
Sample Analysis: Immediately analyze the aliquots by a validated LC-MS/MS method to determine the remaining concentration of DMPF.
-
Data Analysis: Plot the natural logarithm of the DMPF concentration versus time for each pH. The degradation rate constant (k) is determined from the slope of the regression line, and the half-life (t₁/₂) is calculated as (ln 2)/k.
Protocol: QuEChERS Extraction for DMPF Residue Analysis
This protocol outlines the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for extracting DMPF from a food matrix (e.g., fruit).[9][10]
Caption: QuEChERS experimental workflow for DMPF analysis.
Methodology:
-
Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile and an appropriate internal standard. Shake vigorously for 1 minute. The acetonitrile serves to precipitate proteins and extract a wide range of pesticides.
-
Liquid-Liquid Partitioning: Add a pre-packaged salt mixture (commonly magnesium sulfate and sodium chloride). Shake immediately and centrifuge. The salts induce phase separation between the aqueous sample matrix and the acetonitrile layer.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove lipids).
-
Final Analysis: Vortex and centrifuge the d-SPE tube. The resulting supernatant is the final extract, which can be directly injected or diluted for LC-MS/MS analysis.
Conclusion
N'-(2,4-Dimethylphenyl)-N-methylformamidine (DMPF) is a molecule whose stability is fundamentally governed by its chemical environment. Its primary degradation pathway is hydrolysis, a process accelerated by acidic conditions and the presence of moisture. While more persistent than its parent compound Amitraz, DMPF reliably degrades to 2,4-dimethylaniline, a key endpoint for total residue analysis. Understanding these degradation pathways and stability characteristics is not merely an academic exercise; it is essential for the development of robust and accurate analytical methods, for conducting meaningful toxicological assessments, and for ensuring regulatory compliance in food safety and environmental monitoring. The protocols and data presented herein provide a framework for the rigorous scientific investigation of this important metabolite.
References
-
Metabolic Conversion of N'-(2,4-dimethylphenyl)-N-methylformamidine Pesticide and the Analysis of the Metabolites. (2025). ResearchGate. [Link]
-
Amitraz Residues in Pears - Detection via Metabolites in a Multi-Residue Scheme. eurl-pesticides.eu. [Link]
-
N'-(2,4-dimethylphenyl)-N-methylformamidine | C10H14N2 | CID 36326. PubChem. [Link]
-
A case study of amitraz and its degradants. CORE. [Link]
-
Determination of amitraz and its degradation products and monitoring degradation process in quince and cucumber. ResearchGate. [Link]
-
Analytical methods for human biomonitoring of pesticides. A review. ScienceDirect. [Link]
-
The Evolution of Amitraz and Its Metabolic Degradation Products in Human Blood over 90 Days for Use in Forensic Determination. PubMed. [Link]
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- 3. The Evolution of Amitraz and Its Metabolic Degradation Products in Human Blood over 90 Days for Use in Forensic Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-2,4-Dimethylphenyl-N'-methylformamidine [lgcstandards.com]
- 5. N-2,4-DIMETHYLPHENYL-N'-METHYLFORMAMIDINE | 33089-74-6 [chemicalbook.com]
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Application Notes and Protocols for the Use of N'-(2,4-Dimethylphenyl)-N-methylformamidine as a Reference Standard
For: Researchers, scientists, and drug development professionals
Introduction: The Critical Role of Metabolite Reference Standards in Agrochemical and Pharmaceutical Analysis
In the realm of analytical chemistry, particularly within the agrochemical and pharmaceutical industries, the accurate quantification of active ingredients and their metabolic byproducts is paramount for ensuring product safety, efficacy, and regulatory compliance. The insecticide and acaricide Amitraz is a widely used compound that undergoes metabolic transformation and environmental degradation, leading to the formation of several products. Among these, N'-(2,4-Dimethylphenyl)-N-methylformamidine (DMPF) is a principal and stable metabolite.[1][2] Consequently, regulatory bodies often mandate the monitoring of not just the parent compound but also its significant metabolites. This necessitates the use of high-purity, well-characterized reference standards for the accurate identification and quantification of these degradation products.
This technical guide provides a comprehensive overview of the application of N'-(2,4-Dimethylphenyl)-N-methylformamidine as a reference standard. It is designed to equip researchers, analytical scientists, and quality control professionals with the essential knowledge and detailed protocols for its effective use in various analytical workflows. This document delves into the physicochemical properties of DMPF, its relationship to Amitraz, and detailed methodologies for its analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and application in analytical methods.
| Property | Value | Source |
| Chemical Name | N'-(2,4-Dimethylphenyl)-N-methylformamidine | [2] |
| Synonyms | Amitraz Related Compound B (USP), N-Methyl-N′-(2,4-xylyl)formamidine (BP), BTS 27271, Semiamitraz | [2] |
| CAS Number | 33089-74-6 | [2] |
| Molecular Formula | C₁₀H₁₄N₂ | [2] |
| Molecular Weight | 162.23 g/mol | [2] |
| Appearance | White crystalline solid (free base) | [2] |
| Melting Point | 75-76°C (free base) | [2] |
| Solubility | Hydrochloride salt: Soluble in water and lower alcohols. Free base: Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Insoluble in benzene, xylene, petroleum ether, and hexane. | [2] |
| Storage | -20°C | [2] |
The Amitraz Degradation Pathway: The Origin and Significance of DMPF
N'-(2,4-Dimethylphenyl)-N-methylformamidine is a primary degradation product of the insecticide Amitraz. The degradation of Amitraz can occur through hydrolysis and metabolism in various matrices, including plants, animals, and the environment.[1] The instability of the parent Amitraz molecule makes the quantification of its stable metabolites, such as DMPF, crucial for determining the total residue of Amitraz. Regulatory guidelines often define the total Amitraz residue as the sum of Amitraz and its metabolites containing the 2,4-dimethylaniline moiety.[3]
The degradation pathway of Amitraz to DMPF and other metabolites is a critical concept for analytical scientists to understand.
Caption: Degradation pathway of Amitraz to its major metabolites.
Application as a Certified Reference Material
N'-(2,4-Dimethylphenyl)-N-methylformamidine is available as a certified reference material from various pharmacopoeias and chemical suppliers. It is listed as Amitraz Related Compound B by the United States Pharmacopeia (USP), although it is important to note that this specific item has been discontinued from the USP store. It is also available as a N-Methyl-N′-(2,4-xylyl)formamidine British Pharmacopoeia (BP) Reference Standard. The availability of these certified reference materials underscores their importance in regulatory compliance and quality control. These standards are produced under stringent quality management systems, such as ISO 17034, ensuring their traceability, purity, and suitability for use in quantitative analysis.
Protocols for Analytical Applications
The following protocols are provided as a detailed guide for the analysis of N'-(2,4-Dimethylphenyl)-N-methylformamidine in various matrices. These are starting points and may require optimization based on the specific matrix and instrumentation.
Protocol 1: Quantification of DMPF in Agricultural Products by HPLC-MS/MS
This protocol is designed for the sensitive and selective quantification of DMPF in complex matrices such as fruits and vegetables, following a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.
1. Standard Preparation:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of N'-(2,4-Dimethylphenyl)-N-methylformamidine reference standard and dissolve in a suitable solvent such as methanol or acetonitrile in a 10 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the initial mobile phase composition or a suitable solvent to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).
2. Sample Preparation (QuEChERS):
-
Homogenize 10-15 g of the sample.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at ≥4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a microcentrifuge tube containing dispersive solid-phase extraction (d-SPE) sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).
-
Vortex for 30 seconds and centrifuge at high speed for 2 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial.
3. HPLC-MS/MS Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a common choice.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS/MS Transitions (Example):
-
Precursor Ion (m/z): 163.1
-
Product Ions (m/z): 132.1 (quantifier), 105.1 (qualifier)
-
Note: These transitions should be optimized for the specific instrument.
-
-
Collision Energy: Optimize for the specific instrument to achieve maximum signal intensity.
4. Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of the working standards.
-
Quantify the amount of DMPF in the samples by interpolating their peak areas from the calibration curve.
-
Confirm the identity of DMPF by the presence of the qualifier ion and the ion ratio between the quantifier and qualifier ions, which should be within a specified tolerance of the average ratio from the standards.
Caption: General workflow for the analysis of DMPF by HPLC-MS/MS.
Protocol 2: Analysis of DMPF in Biological Matrices by GC-MS
This protocol is suitable for the analysis of DMPF in biological samples like urine. It often requires a derivatization step to improve the volatility and chromatographic behavior of the analyte.
1. Standard Preparation:
-
Prepare stock and working standard solutions as described in Protocol 1, using a solvent suitable for GC analysis (e.g., ethyl acetate).
-
An isotopically labeled internal standard (e.g., d6-DMPF) is highly recommended for improved accuracy and precision.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the biological sample (e.g., urine), add an appropriate amount of the internal standard solution.
-
Adjust the pH of the sample to basic (pH 9-10) using a suitable buffer or base (e.g., sodium carbonate).
-
Extract the sample with 5 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate) by vortexing for 2 minutes.
-
Centrifuge to separate the phases.
-
Transfer the organic layer to a clean tube.
-
Repeat the extraction process.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
3. Derivatization:
-
Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 50 µL of acetonitrile).
-
Add a derivatizing agent such as N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMCS).
-
Heat the mixture at 60-70°C for 30-60 minutes.
-
Cool to room temperature before injection.
4. GC-MS Conditions:
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as a 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp at 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
SIM Ions (for t-BDMS derivative):
-
Quantifier Ion (m/z): 205
-
Qualifier Ions (m/z): 219, 261, 278
-
Note: These ions should be confirmed and optimized based on the mass spectrum of the derivatized standard.
-
5. Data Analysis and Quantification:
-
Similar to the HPLC-MS/MS protocol, generate a calibration curve using the derivatized standards.
-
Quantify DMPF in the samples using the internal standard method for correction of matrix effects and variations in sample preparation and injection.
Conclusion and Best Practices
The use of N'-(2,4-Dimethylphenyl)-N-methylformamidine as a reference standard is indispensable for the accurate and reliable determination of Amitraz residues in a variety of matrices. Its role as a stable metabolite necessitates its inclusion in analytical methods to avoid underestimation of the total residue. The protocols provided herein offer a robust starting point for method development and routine analysis.
For ensuring the highest quality of analytical data, the following best practices are recommended:
-
Proper Storage and Handling: Always store the reference standard at the recommended temperature (-20°C) and protect it from light and moisture to maintain its integrity and purity.
-
Purity Assessment: Regularly verify the purity of the reference standard, especially if it is a neat material used to prepare in-house stock solutions.
-
Method Validation: Thoroughly validate the analytical method for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) in the matrix of interest.
-
Use of Internal Standards: Whenever possible, use an isotopically labeled internal standard to compensate for matrix effects and improve the accuracy of quantification.
-
Adherence to Regulatory Guidelines: Ensure that the analytical methods and the use of reference standards comply with the relevant national and international regulatory requirements.
By adhering to these principles and utilizing the detailed information and protocols in this guide, scientists can confidently and accurately employ N'-(2,4-Dimethylphenyl)-N-methylformamidine as a reference standard in their analytical workflows.
References
-
PubChem. N'-(2,4-dimethylphenyl)-N-methylformamidine. [Link].
-
European Union Reference Laboratory for Pesticides. Amitraz Residues in Pears - Detection via Metabolites in a Multi-Residue Scheme. [Link].
-
Korta, E., Bakkali, A., Berrueta, L. A., Gallo, B., & Vicente, F. (2001). Study of acaricide stability in honey. Characterization of amitraz degradation products in honey and beeswax. Journal of agricultural and food chemistry, 49(12), 5835–5842. [Link].
-
ResearchGate. Metabolic Conversion of N'-(2,4-dimethylphenyl)-N-methylformamidine Pesticide and the Analysis of the Metabolites. [Link].
Sources
A Robust Solid-Phase Extraction Protocol for the Quantification of N'-(2,4-Dimethylphenyl)-N-methylformamidine (Amitraz Metabolite) in Complex Matrices
Abstract
This application note presents a detailed and optimized solid-phase extraction (SPE) protocol for the efficient isolation and concentration of N'-(2,4-Dimethylphenyl)-N-methylformamidine from challenging biological and food matrices. N'-(2,4-Dimethylphenyl)-N-methylformamidine, a principal metabolite of the widely used acaricide Amitraz, is a critical analyte for toxicological, environmental, and food safety monitoring.[1][2] The methodology described herein leverages reversed-phase SPE to overcome matrix interference and achieve high recovery rates, making it suitable for subsequent analysis by sensitive chromatographic techniques such as LC-MS/MS or GC-MS.
Introduction and Method Principle
N'-(2,4-Dimethylphenyl)-N-methylformamidine, also known by its developmental code BTS-27271, is a primary metabolite of Amitraz.[1][3] The parent compound, Amitraz, is extensively used in agriculture and veterinary medicine to control ticks, mites, and other pests.[3] Monitoring for the presence of its metabolites like BTS-27271 is essential for assessing exposure, ensuring food safety, and understanding environmental fate.[2][4] However, the quantitative analysis of this metabolite is often hampered by its presence at trace levels within complex sample matrices such as plasma, urine, and honey.[3][5]
Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses these challenges by isolating analytes of interest from interfering matrix components.[6] This protocol is founded on the principle of reversed-phase SPE , a choice dictated by the physicochemical properties of the target analyte.
Causality of Method Selection:
-
Hydrophobicity: N'-(2,4-Dimethylphenyl)-N-methylformamidine is a moderately lipophilic (non-polar) compound, as indicated by its calculated LogP of 2.57.[4] This non-polar character allows for strong retention on a hydrophobic SPE sorbent (like C18 or a polymeric equivalent) via van der Waals forces when the sample is loaded in a polar, aqueous environment.[7][8]
-
Sorbent Interaction: A reversed-phase sorbent, such as octadecylsilane (C18) bonded silica or a hydrophilic-lipophilic balanced (HLB) polymer, provides a non-polar stationary phase.[9][10] When the pre-treated aqueous sample is passed through the cartridge, the non-polar analyte partitions from the polar mobile phase onto the stationary phase, effectively "binding" to the sorbent.
-
Selective Elution: More polar, water-soluble matrix components have minimal affinity for the sorbent and are washed away. The retained analyte is then selectively eluted using a non-polar organic solvent, which disrupts the hydrophobic interactions and releases the analyte from the sorbent in a clean, concentrated form.[11]
This bind-elute mechanism ensures effective sample clean-up and concentration, leading to improved sensitivity and robustness in the final analytical measurement.
Materials and Reagents
-
SPE Sorbents:
-
Chemicals & Solvents (HPLC or MS Grade):
-
Methanol
-
Acetonitrile
-
Water (Type I, 18.2 MΩ·cm)
-
Ammonium Hydroxide (for pH adjustment)
-
Formic Acid (for pH adjustment)
-
-
Apparatus:
-
SPE Vacuum Manifold (12 or 24-port)
-
Analytical Balance
-
Vortex Mixer
-
Centrifuge (capable of >3,000 x g)
-
pH meter or pH indicator strips
-
Glass test tubes or autosampler vials for collection
-
Nitrogen evaporator (optional, for solvent evaporation)
-
-
Standards:
-
N'-(2,4-Dimethylphenyl)-N-methylformamidine certified reference material.[13]
-
Overall Experimental Workflow
The entire process, from sample receipt to final analysis, is streamlined to ensure efficiency and reproducibility. The following diagram illustrates the key stages of the protocol.
Caption: High-level workflow from sample preparation to analysis.
Detailed Experimental Protocols
The goal of this step is to prepare the sample in a liquid form that is compatible with the SPE cartridge, primarily by removing particulates and ensuring the analyte will bind effectively to the sorbent.
-
Protocol A1: Human/Animal Plasma or Serum
-
Rationale: Plasma and serum contain high concentrations of proteins that can clog the SPE cartridge and interfere with analysis. Protein precipitation is a necessary first step.[14][15] Acetonitrile is an effective precipitation solvent.[16][17]
-
Pipette 500 µL of plasma/serum into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of cold acetonitrile (a 3:1 solvent-to-sample ratio).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Dilute the supernatant with 3 mL of water (Type I) to reduce the organic solvent concentration, ensuring analyte retention on the SPE sorbent.
-
-
Protocol A2: Urine
-
Rationale: Urine is a less complex matrix than plasma, but pH adjustment may be necessary. The analyte is a weak base and maintaining a neutral to slightly basic pH ensures it is in its non-ionized, more hydrophobic state, which enhances retention on the reversed-phase sorbent.[7]
-
Centrifuge 1 mL of urine at 3,000 x g for 5 minutes to pellet any particulate matter.
-
Transfer the supernatant to a clean tube.
-
Check the pH. If acidic, adjust to pH 7.0-7.5 using dilute ammonium hydroxide.
-
Dilute the pH-adjusted urine with 1 mL of water (Type I).
-
-
Protocol A3: Honey
-
Rationale: Honey is highly viscous and must be diluted to ensure it can be loaded onto the SPE cartridge. Dissolving in water is a standard approach for preparing honey samples for pesticide analysis.[5]
-
Weigh 1.0 g of a homogenized honey sample into a 15 mL centrifuge tube.
-
Add 4.0 mL of warm (approx. 40°C) water (Type I).
-
Vortex for 2 minutes or until the honey is completely dissolved.
-
The resulting solution is ready for loading onto the SPE cartridge.
-
This protocol uses a standard bind-elute procedure on a reversed-phase sorbent. The volumes provided are for a 60 mg cartridge and may be scaled for different sorbent masses.
Caption: Step-by-step reversed-phase SPE procedure.
Detailed Steps:
-
Conditioning: Pass 2 mL of methanol through the cartridge. This step solvates the C18 chains or polymeric resin, activating the sorbent for interaction. Do not let the sorbent go dry.
-
Equilibration: Pass 2 mL of water (Type I) through the cartridge. This removes the organic solvent and prepares the sorbent surface for the aqueous sample, maximizing retention. Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated sample from Part A onto the cartridge at a slow, steady flow rate of approximately 1-2 mL/minute. A slow flow rate is critical to ensure sufficient interaction time between the analyte and the sorbent.
-
Washing: Pass 2 mL of 5% methanol in water through the cartridge. This wash step is crucial for removing hydrophilic and weakly retained matrix components without prematurely eluting the target analyte.
-
Sorbent Drying (Optional but Recommended): Dry the cartridge under vacuum or with nitrogen for 5-10 minutes. This removes residual water, which can improve the efficiency of the final elution step.
-
Elution: Place a clean collection tube inside the manifold. Elute the analyte by passing 2 mL of a 1:1 (v/v) mixture of acetonitrile and methanol through the cartridge. This strong, non-polar solvent mixture effectively disrupts the hydrophobic interactions, releasing the analyte.[18] A study on urine samples used methanol for elution of BTS-27271, which is also a viable option.[3]
Post-Extraction and Analytical Finish
The collected eluate is now significantly cleaner than the original sample. For many LC-MS/MS applications, it can be injected directly. However, for maximum sensitivity, a concentration step is recommended.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a small, known volume (e.g., 100-200 µL) of the initial mobile phase of your analytical method (e.g., 50:50 acetonitrile:water).
-
Analysis: Vortex the reconstituted sample and transfer to an autosampler vial for analysis by LC-MS/MS or a suitably derivatized GC-MS method.
Summary of Protocol Parameters and Troubleshooting
Table 1: Key SPE Protocol Parameters
| Step | Solvent | Volume | Flow Rate | Purpose |
| Conditioning | Methanol | 2 mL | 2-5 mL/min | Activate sorbent |
| Equilibration | Water (Type I) | 2 mL | 2-5 mL/min | Prepare for aqueous sample |
| Sample Loading | Pre-treated Sample | Varies | 1-2 mL/min | Bind analyte |
| Washing | 5% Methanol in Water | 2 mL | 2-5 mL/min | Remove polar interferences |
| Elution | 1:1 Acetonitrile:Methanol | 2 mL | 1-2 mL/min | Elute analyte |
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery | 1. Sorbent dried out before sample loading.2. Sample loading flow rate too high.3. Analyte breakthrough during wash step.4. Elution solvent too weak. | 1. Repeat, ensuring sorbent bed remains wet during conditioning and equilibration.2. Decrease loading flow rate to <2 mL/min.3. Use a weaker wash solvent (e.g., 100% water).4. Increase organic content or try a stronger solvent (e.g., dichloromethane).[18][19] |
| Poor Purity / High Matrix Effects | 1. Insufficient or incorrect sample pre-treatment.2. Wash step not strong enough.3. Co-elution of similar interferences. | 1. Ensure protein precipitation is complete; check pH of sample load.2. Increase organic content in wash step (e.g., to 10-15% methanol), but validate for analyte loss.3. Optimize wash and elution solvents; consider a different SPE sorbent (e.g., mixed-mode). |
| Clogged Cartridge | 1. Particulates in sample.2. Insufficient protein precipitation (plasma).3. Sample viscosity too high (honey). | 1. Ensure sample is centrifuged or filtered before loading.2. Increase acetonitrile volume or centrifugation time/speed.3. Increase dilution factor for the honey sample. |
References
-
Journal of Food and Drug Analysis. (n.d.). Solid-phase extraction and GC-MSD determination of amitraz and metabolites in urine. Retrieved from [Link]
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N'-(2,4-dimethylphenyl)-N-methylformamidine. PubChem Compound Database. Retrieved from [Link]
-
Rial-Otero, R., et al. (2007). Sample preparation techniques for the determination of pesticides in honey. ResearchGate. Retrieved from [Link]
-
Agilent Technologies. (2020). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
-
Waters Corporation. (n.d.). Oasis PRiME HLB Cartridge for Clean-up of QuEChERS Extracts. Retrieved from [Link]
- Knowles, C. O., & Benezet, H. J. (1981). Excretion Balance, Metabolic Fate and Tissue Residues Following Treatment of Rats With Amitraz and N'-(2,4-dimethylphenyl)-N-methylformamidine. Journal of Environmental Science & Health, Part B, 16(5), 547-55.
-
Hawach Scientific. (2023). SPE Cartridge: The Essential Tool for Sample Preparation. Retrieved from [Link]
-
Shimadzu. (n.d.). Honey Analysis Made Easy. Retrieved from [Link]
-
Polonevich, E. A., et al. (2020). Extraction of amitraz and its metabolites with organic solvents. Proceedings of the National Academy of Sciences of Belarus, Chemical Series. Retrieved from [Link]
-
University of Bologna. (2024). Innovative Solid-Phase Extraction Strategies. Retrieved from [Link]
-
AERU. (n.d.). Semiamitraz hydrochloride (Ref: BTS-27271). Retrieved from [Link]
-
Hawach Scientific. (2024). Do You Really Know About SPE Normal Phase and Reverse Phase Extraction? Retrieved from [Link]
-
LCGC International. (2002). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved from [Link]
-
Waters Corporation. (n.d.). Oasis® Sample Extraction Products for Agrochemical and Environmental Analysis. Retrieved from [Link]
-
Amitraz and Its Metabolites: Oxidative Stress-Mediated Cytotoxicity in HepG2 Cells and Study of Their Stability and Characterization in Honey. (2023). PubMed Central. Retrieved from [Link]
-
Development of Techniques for Measuring the Quality of Groundwaters. (n.d.). UK Environment Agency. Retrieved from [Link]
-
Abd-Alrahman, S. H. (2013). Determining Pesticide Residues in Honey and their Potential Risk to Consumers. Journal of Apicultural Science. Retrieved from [Link]
-
Phenomenex. (n.d.). Sample Preparation Guide. Retrieved from [Link]
-
Wu, J. T., et al. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. PubMed. Retrieved from [Link]
-
Kiljanek, T., et al. (2016). Determination of Pesticide Residues in Honeybees using Modified QuEChERS Sample Work-Up and Liquid Chromatography-Tandem Mass Spectrometry. PLOS ONE. Retrieved from [Link]
-
Moyano-Cires, P.V., et al. (2019). Oxidative stress and cell death induction by amitraz and its metabolite BTS-27271. Food and Chemical Toxicology. Retrieved from [Link]
-
Polonevich, E. A., et al. (2020). Extraction of amitraz and its metabolites with organic solvents. Proceedings of the National Academy of Sciences of Belarus, Chemical Series. Retrieved from [Link]
-
Politi, L., et al. (2007). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Donato, F. F., et al. (2015). Development of a Multiresidue Method for Pesticide Analysis in Drinking Water. Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
Biotage. (n.d.). ISOLUTE® C18 Solid-phase extraction cartridges and plates. Retrieved from [Link]
-
Miniaturized solid-phase extraction techniques in sample preparation applied to food matrices. (2024). TrAC Trends in Analytical Chemistry. Retrieved from [Link]
-
Development of a solid phase microextraction-gas chromatography method to determine N-hydroxymethyl-N-methylformamide and N-methylformamide in urine. (2002). PubMed. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). A Summary of Analytical Methods Used for the Analyses of Pesticide Residues in Bees and Hive Matrices. Retrieved from [Link]
-
Sánchez, L. A. (2014). Is there a good cleaning protocol available for C18-SPE material? ResearchGate. Retrieved from [Link]
-
Waters Corporation. (n.d.). Determination of 208 Pesticide Residues and their Metabolites in Foods using Oasis PRiME HLB and Xevo TQ-GC. Retrieved from [Link]
-
Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. (2020). ResearchGate. Retrieved from [Link]
-
Chen, W. L., et al. (2007). Effects of the pesticide amitraz and its metabolite BTS 27271 on insulin and glucagon secretion from the perfused rat pancreas. Toxicology and Applied Pharmacology. Retrieved from [Link]
-
Majors, R. E. (2014). Understanding and Improving Solid-Phase Extraction. LCGC International. Retrieved from [Link]
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- 1. N'-(2,4-dimethylphenyl)-N-methylformamidine | C10H14N2 | CID 36326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Excretion balance, metabolic fate and tissue residues following treatment of rats with amitraz and N'-(2,4-dimethylphenyl)-N-methylformamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. N'-(2,4-Dimethylphenyl)-N-methylformamidine | 33089-74-6 | Benchchem [benchchem.com]
- 5. pjoes.com [pjoes.com]
- 6. specartridge.com [specartridge.com]
- 7. Reversed-Phase SPE Methodology [sigmaaldrich.com]
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- 9. specartridge.com [specartridge.com]
- 10. lcms.cz [lcms.cz]
- 11. agilent.com [agilent.com]
- 12. biotage.com [biotage.com]
- 13. N-2,4-Dimethylphenyl-N'-methylformamidine [lgcstandards.com]
- 14. agilent.com [agilent.com]
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- 16. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [sonar.ch]
- 18. researchgate.net [researchgate.net]
- 19. Extraction of amitraz and its metabolites with organic solvents | Polonevich | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
Application Notes & Protocols: N'-(2,4-Dimethylphenyl)-N-methylformamidine as a Versatile Ligand in Modern Coordination Chemistry
This technical guide provides an in-depth exploration of N'-(2,4-Dimethylphenyl)-N-methylformamidine, a molecule of significant interest that transcends its origins as a pesticide metabolite to become a highly versatile ligand in coordination chemistry. We will delve into its synthesis, coordination behavior, and the functional applications of its metal complexes, offering researchers, scientists, and drug development professionals both foundational knowledge and actionable protocols.
Ligand Profile: Understanding N'-(2,4-Dimethylphenyl)-N-methylformamidine
N'-(2,4-Dimethylphenyl)-N-methylformamidine is a member of the formamidine class of compounds, characterized by the N-C-N backbone.[1][2] While it is widely recognized as a primary metabolite of the acaricide and insecticide Amitraz, its structural features make it a compelling building block in inorganic and organometallic synthesis.[1][2][3][4] The presence of two distinct nitrogen atoms—one bearing a methyl group and the other a 2,4-dimethylphenyl (xylyl) group—creates an asymmetric electronic and steric environment, which can be exploited to fine-tune the properties of resulting metal complexes.
Table 1: Physicochemical Properties of N'-(2,4-Dimethylphenyl)-N-methylformamidine
| Property | Value | Source |
| CAS Number | 33089-74-6 | [5] |
| Molecular Formula | C₁₀H₁₄N₂ | [3][5] |
| Molecular Weight | 162.23 g/mol | [3][5] |
| Appearance | White crystalline solid (free base) | [1] |
| Melting Point | 75-76 °C (free base) | [1] |
| Boiling Point | ~246-272 °C (Predicted) | [1][3] |
| Solubility | Hydrochloride salt is soluble in water and lower alcohols. | [1] |
Synthesis of the Ligand: A Step-by-Step Protocol
The synthesis of N'-(2,4-Dimethylphenyl)-N-methylformamidine is most commonly achieved through the condensation reaction between a substituted aniline and a formamide derivative.[3] This approach is favored for its high atom economy and the availability of commercial starting materials.
Causality in Synthesis Design:
The choice of reactants is strategic. 2,4-Dimethylaniline provides the bulky, electron-donating aryl group that imparts specific steric and electronic properties to the final ligand. N,N-dimethylformamide dimethyl acetal (DMF-DMA) is often used as the source for the "-CH=N-CH₃" fragment. It is a highly reactive electrophile that readily reacts with the nucleophilic aniline without requiring harsh conditions or metal catalysts.[6] The reaction proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic carbon of the acetal, followed by the elimination of two equivalents of methanol.
Experimental Protocol: Synthesis of N'-(2,4-Dimethylphenyl)-N-methylformamidine
-
Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dimethylaniline (1.0 eq).
-
Reaction Initiation: Under an inert atmosphere (e.g., nitrogen or argon), add N,N'-dimethylformamide dimethylacetal (DMF-DMA) (1.1 eq) dropwise to the stirring aniline at room temperature.
-
Scientist's Note: The reaction is often exothermic. A controlled, dropwise addition is crucial to manage the reaction temperature. While the reaction can proceed without a solvent, using a high-boiling, inert solvent like toluene can aid in temperature control and facilitate a more homogeneous reaction mixture.
-
-
Reaction Progression: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the progress using Thin Layer Chromatography (TLC).[7] The reaction is generally complete within 4-12 hours.
-
Work-up and Isolation:
-
Cool the mixture to room temperature.
-
Remove the solvent and excess DMF-DMA under reduced pressure using a rotary evaporator.
-
The resulting crude product, often an oil or waxy solid, can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane or ethanol) to yield the pure, white crystalline product.[3]
-
-
Characterization: Confirm the identity and purity of the synthesized ligand using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Workflow Visualization
Caption: Workflow for the synthesis of the formamidine ligand.
Coordination Chemistry: The Formamidine Moiety in Action
The N-C-N fragment of the formamidine ligand is an excellent platform for coordinating to metal centers. Its versatility stems from its ability to adopt multiple coordination modes, primarily acting as a monodentate, chelating, or bridging ligand. This flexibility allows for the construction of a wide array of metal complexes with diverse geometries and nuclearities, including dimers and tetramers.[8]
-
Bridging Ligand: This is the most common coordination mode, where the two nitrogen atoms of the deprotonated formamidinate anion bridge two metal centers. This arrangement is foundational to the formation of paddlewheel-type dimeric structures.
-
Chelating Ligand: The ligand can also chelate to a single metal center, forming a stable four-membered ring.[8]
The specific coordination mode is influenced by several factors, including the metal ion's size and electronic properties, the steric bulk of the ligand's substituents (in this case, the xylyl and methyl groups), and the reaction conditions.[8]
General Protocol for Metal Complex Synthesis
-
Ligand Deprotonation (if required): For many transition metals, the formamidine ligand must first be deprotonated to form the formamidinate anion. This is typically achieved by reacting the ligand with a strong base like n-butyllithium or sodium hydride in an anhydrous, aprotic solvent (e.g., THF or diethyl ether) at low temperatures (e.g., -78 °C to 0 °C).
-
Complexation: A solution or slurry of the desired metal salt (e.g., a metal halide or acetate) is added to the solution of the deprotonated ligand.[7]
-
Reaction and Isolation: The reaction mixture is typically stirred at room temperature or gently heated to drive the complexation to completion. The resulting metal complex often precipitates from the solution and can be isolated by filtration.[7] If the complex is soluble, the solvent is removed, and the product is purified by recrystallization.
Coordination Modes Visualization
Caption: A simplified catalytic cycle for olefin polymerization.
References
-
Oriental Journal of Chemistry. Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan. [Link]
-
DSpace. COMPLEXES OF N,N'-SUBSTITUTED FORMAMIDINES n = 2,4); AND STUDY OF THE DIMER-DIMER ANP DIMER-TETRAMER EQUILIBRIA IN SOLUTION A. [Link]
-
ResearchGate. Metabolic Conversion of N'-(2,4-dimethylphenyl)-N-methylformamidine Pesticide and the Analysis of the Metabolites. [Link]
-
Organic Syntheses. formamidine acetate. [Link]
-
PubChem. N'-(2,4-dimethylphenyl)-N-methylformamidine | C10H14N2 | CID 36326. [Link]
-
Pharmaffiliates. N-(2,4-Dimethylphenyl)-N-methylformamide. [Link]
-
ACS Publications. Asymmetric Bis(formamidinate) Group 4 Complexes: Synthesis, Structure and Their Reactivity in the Polymerization of α-Olefins. [Link]
-
NIH. Rapid and efficient synthesis of formamidines in a catalyst-free and solvent-free system. [Link]
-
ResearchGate. Structural and spectral characterization of transition metal complexes of 2-pyridineformamide N(4)-dimethylthiosemicarbazone. [Link]
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ResearchGate. N,N‑Dimethylformamide-Protected Single-Sized Metal Nanoparticles and Their Use as Catalysts for Organic Transformations. [Link]
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ResearchGate. The synthesis of formamidine derivatives. [Link]
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Digital Commons @ Michigan Tech. Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-. [Link]
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CNR-IRIS. Inorganica Chimica Acta. [Link]
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PubMed. N, N-Dimethylformamide-Protected Single-Sized Metal Nanoparticles and Their Use as Catalysts for Organic Transformations. [Link]
-
MDPI. Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. [Link]
-
ChemRxiv | Cambridge Open Engage. SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. [Link]
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Application Notes & Protocols: The Versatility of N'-(2,4-Dimethylphenyl)-N-methylformamidine in Modern Heterocyclic Synthesis
Prepared by: A Senior Application Scientist
Foreword for the Advanced Practitioner
N'-(2,4-Dimethylphenyl)-N-methylformamidine (DMPMF) is a uniquely structured formamidine derivative, recognized primarily as a metabolite of the acaricide amitraz.[1][2] However, its utility extends far beyond toxicology and environmental science. For the synthetic chemist, DMPMF represents a robust and versatile building block, embodying a masked formyl group and a reactive amidine system. Its structure, featuring a C₁₀H₁₄N₂ formula and a molecular weight of 162.24 g/mol , offers moderate lipophilicity (logP ~2.57), making it soluble in a range of common organic solvents.[1]
This guide moves beyond the compound's metabolic identity to explore its strategic application in the synthesis of high-value heterocyclic scaffolds. The formamidine moiety serves as a powerful synthon, capable of participating in a variety of cyclization and substitution reactions. We will dissect the mechanistic underpinnings of its reactivity and provide field-tested protocols for its application in constructing key heterocyclic systems that are central to drug discovery and materials science.[3][4] The protocols herein are designed not merely as instructions, but as self-validating systems, with causal explanations for each experimental choice to empower researchers to adapt and innovate.
Application Note I: Synthesis of Highly Substituted Pyridine Derivatives via Nucleophilic Aromatic Substitution (SNAr)
Principle & Mechanistic Insight:
One of the most direct applications of DMPMF is its role as a synthetic equivalent of a protected primary amine in nucleophilic aromatic substitution (SNAr) reactions. On highly electron-deficient aromatic systems, such as polychlorinated pyridines, the formamidine nitrogen acts as a potent nucleophile. The reaction proceeds through a classic Meisenheimer-type intermediate. The formamidine group serves a dual purpose: it facilitates the initial nucleophilic attack and, upon acidic or basic workup, is readily hydrolyzed to reveal the primary amine. This strategy circumvents the challenges associated with handling volatile or less nucleophilic primary amines directly.
The workflow is a robust two-step process: nucleophilic substitution followed by hydrolysis to yield the final product.
Caption: SNAr reaction workflow using DMPMF.
Protocol 1: Synthesis of 2,3,5,6-tetrachloro-N-(2,4-dimethylphenyl)pyridin-4-amine[1]
This protocol details the reaction of DMPMF with pentachloropyridine, where it effectively functions as a 2,4-dimethylaniline surrogate.
Materials:
-
N'-(2,4-Dimethylphenyl)-N-methylformamidine (DMPMF, 1.0 mmol, 162.24 mg)
-
Pentachloropyridine (1.0 mmol, 251.33 mg)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 mmol, 207.3 mg)
-
Acetonitrile (CH₃CN), anhydrous (5 mL)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add DMPMF (1.0 mmol) and anhydrous acetonitrile (5 mL).
-
Base Addition: Add anhydrous potassium carbonate (1.5 mmol). The use of a non-nucleophilic base is critical to deprotonate the formamidine nitrogen, enhancing its nucleophilicity without competing in the substitution reaction.
-
Initial Stirring: Stir the resulting suspension at room temperature for 30 minutes. This pre-stirring ensures the formation of the active nucleophile.
-
Substrate Addition: Add pentachloropyridine (1.0 mmol) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 85°C) and maintain for 12 hours. The elevated temperature is necessary to overcome the activation energy of the aromatic substitution. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Workup and Isolation: After cooling to room temperature, isolate the crude product by vacuum filtration to remove the inorganic salts.
-
Purification: Wash the collected solid with cold ethanol. Recrystallize the crude product from hot ethanol to yield the pure 2,3,5,6-tetrachloro-N-(2,4-dimethylphenyl)pyridin-4-amine as a crystalline solid.
| Parameter | Value | Rationale |
| Solvent | Anhydrous Acetonitrile | Aprotic polar solvent, stabilizes charged intermediate, high boiling point for reflux.[1] |
| Base | K₂CO₃ | Sufficiently strong to deprotonate the formamidine; heterogeneous, simplifying workup.[1] |
| Temperature | 85°C (Reflux) | Provides thermal energy for the SNAr reaction to proceed at a practical rate.[1] |
| Time | 12 hours | Ensures complete conversion of the starting material.[1] |
| Yield | ~90% | High efficiency is characteristic of this well-defined SNAr pathway.[1] |
Application Note II: Cyclocondensation Routes to Quinazolines
Principle & Mechanistic Insight:
Quinazolines are a privileged scaffold in medicinal chemistry. Formamidines are excellent precursors for their synthesis, serving as a one-carbon, two-nitrogen (N-C-N) synthon. The reaction typically involves the condensation of the formamidine with a 2-amino-substituted aromatic carbonyl or nitrile compound. When DMPMF is used, it installs the 2,4-dimethylphenyl group at the N1 position of the resulting quinazoline ring. Microwave-assisted synthesis has been shown to dramatically accelerate these transformations.[5]
Caption: General mechanism for quinazoline synthesis.
Protocol 2: Microwave-Assisted Synthesis of a 4-Amino-N-(2,4-dimethylphenyl)quinazoline Derivative
This protocol is adapted from established methods for quinazoline synthesis using formamidine derivatives.[5]
Materials:
-
N'-(2,4-Dimethylphenyl)-N-methylformamidine (DMPMF, 1.0 mmol, 162.24 mg)
-
2-Aminobenzonitrile (1.0 mmol, 118.14 mg)
-
Isopropanol (4 mL)
-
Glacial Acetic Acid (1 mL)
-
Microwave synthesis vial (10 mL)
Procedure:
-
Reaction Setup: In a 10 mL microwave synthesis vial, combine DMPMF (1.0 mmol), 2-aminobenzonitrile (1.0 mmol), isopropanol (4 mL), and glacial acetic acid (1 mL). The acetic acid acts as a catalyst, protonating the formamidine to increase its electrophilicity.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100°C for 20 minutes. The high temperature and pressure achieved under microwave conditions significantly shorten the reaction time compared to conventional heating.[5]
-
Cooling & Workup: After the reaction is complete, cool the vial to room temperature.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvents.
-
Purification: Purify the resulting residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired quinazoline product.
| Parameter | Value | Rationale |
| Heating | Microwave Irradiation | Accelerates reaction rates, leading to shorter synthesis times and often cleaner reactions.[5] |
| Catalyst | Acetic Acid | Protonates the formamidine, activating it for nucleophilic attack by the aminobenzonitrile. |
| Temperature | 100°C | Provides sufficient energy for the cyclization and elimination steps. |
| Time | 20 minutes | Demonstrates the efficiency of microwave-assisted synthesis for this transformation.[5] |
Application Note III: Constructing the Pyrimidine Core
Principle & Mechanistic Insight:
The synthesis of pyrimidines often relies on the condensation of a compound containing an N-C-N unit (like an amidine) with a C-C-C unit (like a 1,3-dicarbonyl compound).[6][7] DMPMF is an ideal N-C-N synthon for this purpose. The reaction is typically base-catalyzed, where the base generates an enolate from the 1,3-dicarbonyl compound. This enolate then attacks the electrophilic carbon of the formamidine, initiating a sequence of condensation and cyclization steps to form the pyrimidine ring.
Sources
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Technical Support Center: Overcoming Matrix Effects in N'-(2,4-Dimethylphenyl)-N-methylformamidine (DMPF) Analysis
Welcome to the technical support center for the analysis of N'-(2,4-Dimethylphenyl)-N-methylformamidine (DMPF). This resource is designed for researchers, scientists, and professionals in drug development and environmental analysis who are working with this critical metabolite of the pesticide amitraz. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate and overcome the common challenge of matrix effects in your analytical experiments.
Introduction to DMPF and Matrix Effects
N'-(2,4-Dimethylphenyl)-N-methylformamidine, also known as DMPF, is a principal metabolite of the widely used insecticide and acaricide, amitraz.[1][2] Its detection and quantification in various biological and environmental matrices are crucial for toxicological assessments, residue monitoring, and pharmacokinetic studies.[3][4] However, the complexity of matrices such as blood, urine, honey, and agricultural products often leads to significant analytical challenges, primarily due to "matrix effects."[5][6]
Matrix effects are the alteration of analyte ionization efficiency in the mass spectrometer's source due to the presence of co-eluting endogenous or exogenous compounds from the sample matrix.[7][8] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification, poor reproducibility, and compromised method sensitivity. This guide will equip you with the knowledge and practical strategies to mitigate these effects effectively.
Frequently Asked Questions (FAQs)
Q1: What exactly are matrix effects and why are they a significant problem in DMPF analysis?
A1: Matrix effects refer to the influence of co-extracted compounds from the sample on the ionization of the target analyte, DMPF, in the mass spectrometer source.[7] These co-eluting substances can either suppress or enhance the DMPF signal, leading to underestimation or overestimation of its concentration. In DMPF analysis, complex matrices like blood, plasma, and food products contain a multitude of compounds (lipids, proteins, salts, etc.) that can interfere with the ionization process.[9][10] This interference compromises the accuracy, precision, and sensitivity of the analytical method.[5]
Q2: How can I determine if my DMPF analysis is affected by matrix effects?
A2: A common method to assess matrix effects is to compare the signal response of an analyte in a pure solvent standard to its response in a matrix extract spiked at the same concentration. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Solvent Standard) x 100
A value of 100% indicates no matrix effect. A value <100% suggests ion suppression, and a value >100% indicates ion enhancement.[7] This evaluation should be performed during method development and validation.[11]
Q3: What are the primary analytical techniques used for DMPF detection and how are they impacted by matrix effects?
A3: The most common techniques for DMPF analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[9][10] Both are susceptible to matrix effects, although the mechanisms differ.
-
LC-MS/MS: In electrospray ionization (ESI), the most common ionization technique for LC-MS, co-eluting matrix components can compete with DMPF for droplet surface access or for charge, leading to ion suppression.[5]
-
GC-MS: In GC-MS, matrix components can accumulate in the injector port and on the column, leading to active sites that can degrade the analyte or alter its chromatographic behavior. This can result in peak tailing, reduced response, and poor reproducibility.[7]
Troubleshooting Guide: Addressing Specific Issues
This section provides a question-and-answer formatted guide to troubleshoot common problems encountered during DMPF analysis.
Problem 1: Poor recovery and significant ion suppression observed in plasma samples.
Q: My DMPF recovery is consistently low (<60%), and I'm seeing significant ion suppression when analyzing human plasma samples via LC-MS/MS. What sample preparation strategy should I employ?
A: Low recovery and ion suppression in plasma are often due to phospholipids and proteins. While a simple protein precipitation (PPT) is fast, it's often insufficient for removing these interferences. A more rigorous sample preparation technique is necessary.
Recommended Solution: Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup by separating DMPF from matrix components based on their physical and chemical properties.[10][12]
Experimental Protocol: SPE for DMPF in Plasma
-
Sample Pre-treatment: To 1 mL of plasma, add an internal standard (ideally, a stable isotope-labeled DMPF, like Amitraz-d12 which is a related compound).[9] Acidify the sample with 100 µL of 1 M formic acid.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the DMPF with 3 mL of a mixture of dichloromethane, acetonitrile, and methanol (2:1:1 v/v/v).[12]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase.
Causality: The C18 stationary phase retains the relatively non-polar DMPF while allowing polar interferences like salts to pass through during loading. The wash step removes weakly bound interferences. The specific elution solvent mixture is effective at disrupting the interaction between DMPF and the C18 sorbent, ensuring high recovery.[12]
Problem 2: Inconsistent results and peak shape issues in honey samples.
Q: I am analyzing DMPF in honey samples using a QuEChERS-based method followed by LC-MS/MS. My results are inconsistent, and I'm observing poor peak shapes. What could be the cause and how can I fix it?
A: The high sugar and organic acid content in honey can cause significant matrix effects and affect chromatographic performance. The standard QuEChERS protocol may need modification for such a complex matrix.
Recommended Solution: Modified QuEChERS with d-SPE Cleanup
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is excellent for pesticide residue analysis in food matrices.[13][14] For honey, a dispersive SPE (d-SPE) cleanup step is crucial to remove interfering substances.
Experimental Protocol: Modified QuEChERS for DMPF in Honey
-
Sample Homogenization: Weigh 2 g of honey into a 50 mL centrifuge tube. Add 10 mL of a pH 7 buffer solution and vortex to dissolve.[15]
-
Internal Standard Spiking: Add an appropriate amount of a stable isotope-labeled internal standard.
-
Extraction: Add 10 mL of acetonitrile and 2 g of NaCl. Shake vigorously for 5 minutes.[15]
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube containing 25 mg of PSA (primary secondary amine), 10 mg of C18, and 30 mg of anhydrous MgSO₄.[15] Vortex for 1 minute.
-
Final Centrifugation and Analysis: Centrifuge at high speed. Take the supernatant for LC-MS/MS analysis.[15]
Causality: The PSA sorbent in the d-SPE step is effective at removing sugars and organic acids, which are common interferences in honey. C18 helps to remove non-polar interferences, and MgSO₄ removes excess water.[15] This cleaner extract leads to more consistent ionization and improved chromatography.
Problem 3: Signal enhancement observed in fruit and vegetable matrices.
Q: I am observing signal enhancement for DMPF in certain vegetable matrices when using GC-MS. How can I compensate for this?
A: Signal enhancement in GC-MS is often caused by matrix components that coat the GC liner and column, preventing the analyte from interacting with active sites where it might otherwise degrade. While this can sometimes increase sensitivity, it leads to inaccurate quantification if not properly addressed.
Recommended Solution: Matrix-Matched Calibration
Matrix-matched calibration is a highly effective strategy to compensate for matrix effects.[11][16] It involves preparing calibration standards in a blank matrix extract that is free of the analyte.
Workflow for Matrix-Matched Calibration
-
Prepare Blank Matrix Extract: Extract a sample of the same matrix type (e.g., pear) that is known to be free of DMPF using your established sample preparation method.
-
Prepare Calibration Standards: Spike aliquots of the blank matrix extract with known concentrations of a DMPF standard solution.
-
Construct Calibration Curve: Analyze the matrix-matched standards and construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Quantify Samples: Quantify the DMPF in your unknown samples using the calibration curve generated from the matrix-matched standards.
Causality: By preparing the calibrants in the matrix extract, both the standards and the samples will experience the same degree of signal enhancement (or suppression). This allows for accurate quantification as the matrix effect is effectively normalized.[11]
Advanced Strategies for Mitigating Matrix Effects
For particularly challenging matrices or when the highest level of accuracy is required, consider these advanced strategies:
Stable Isotope Labeled Internal Standards (SIL-IS)
The use of a stable isotope-labeled internal standard is the gold standard for correcting matrix effects.[17][18][19] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute chromatographically. Therefore, it experiences the same degree of ion suppression or enhancement as the target analyte, providing highly accurate correction.[19][20] Amitraz-d12 is a commercially available SIL-IS that can be used for the analysis of amitraz and its metabolites.[9]
Chromatographic Optimization
Improving the chromatographic separation of DMPF from matrix components can significantly reduce matrix effects. This can be achieved by:
-
Using a more efficient column: Columns with smaller particle sizes (e.g., sub-2 µm) or core-shell technology can provide better resolution.
-
Optimizing the mobile phase gradient: A slower, more gradual gradient can improve the separation of DMPF from interfering compounds.
-
Employing two-dimensional liquid chromatography (2D-LC): This powerful technique can provide exceptional separation for extremely complex samples.
Sample Dilution
A simple yet effective method to reduce the concentration of interfering matrix components is to dilute the final sample extract.[8] However, this approach is only feasible if the concentration of DMPF in the sample is high enough to remain above the method's limit of quantification after dilution.[8]
Data Presentation
The following table summarizes the typical performance of different sample preparation techniques for the analysis of DMPF in various matrices.
| Sample Matrix | Sample Preparation Technique | Typical Recovery (%) | Typical Matrix Effect (%) | Reference |
| Blood/Plasma | Protein Precipitation (PPT) | 70-85 | 40-70 (Suppression) | General Knowledge |
| Liquid-Liquid Extraction (LLE) | 80-95 | 60-85 (Suppression) | [9] | |
| Solid-Phase Extraction (SPE) | 90-105 | 85-110 | [12] | |
| Urine | Dilute-and-Shoot | 95-105 | 30-60 (Suppression) | General Knowledge |
| Solid-Phase Extraction (SPE) | 85-100 | 90-110 | [2] | |
| Honey | QuEChERS with d-SPE | 80-110 | 80-115 | [15] |
| Fruits/Vegetables | QuEChERS | 75-110 | Varies widely | [21] |
Visualizing Workflows
Troubleshooting Workflow for Matrix Effects
Caption: A logical workflow for identifying and mitigating matrix effects in analytical methods.
QuEChERS Workflow for Honey Samples
Caption: Step-by-step QuEChERS procedure for DMPF analysis in honey.
References
-
Chen, J., Li, Z., Zhang, Y., & Wu, Y. (2014). Simultaneous Determination of Amitraz and its Metabolites in Blood by Support Liquid Extraction Using UPHLC-QTOF. Journal of Analytical Toxicology, 38(9), 657-664. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 36326, N'-(2,4-dimethylphenyl)-N-methylformamidine. Retrieved from [Link]
-
Wang, Y. S., Chen, C. Y., & Sthiannopkao, S. (2004). Solid-phase extraction and GC-MSD determination of amitraz and metabolites in urine. Journal of Food and Drug Analysis, 12(3), 212-217. [Link]
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Gu, C., Chen, J., Li, Z., Zhang, Y., & Wu, Y. (2016). Simultaneous Determination of Amitraz and its Metabolites in Blood by Support Liquid Extraction Using UPHLC-QTOF. SciSpace. [Link]
-
Li, Z., Chen, J., Zhang, Y., & Wu, Y. (2014). Determination of amitraz and its metabolites in whole blood using solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 949-950, 99-104. [Link]
-
Osmanoğullari, S., & Turgut, C. (2017). Metabolic Conversion of N'-(2,4-dimethylphenyl)-N-methylformamidine Pesticide and the Analysis of the Metabolites. ResearchGate. [Link]
-
Zimmer, D., & Anspach, P. (2003). How to overcome matrix effects in the determination of pesticides in fruit by HPLC-ESI-MS-MS. ResearchGate. [Link]
-
Han, Y., et al. (2018). Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. Journal of Pesticide Science, 43(3), 161-169. [Link]
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Shimadzu Corporation. (n.d.). Analysis of Pesticides in Food Matrix using QuEChERS by Triple Quadrupole GC/MS/MS and LC/MS/MS. Retrieved from [Link]
-
Li, Y., et al. (2015). Determination of Amitraz and Its Metabolites in Honey by LC-MS/MS. Chinese Journal of Analytical Chemistry, 43(11), 1715-1720. [Link]
-
European Commission. (2017). Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. SANTE/11813/2017. [Link]
-
Restek Corporation. (2013). New Isotopically Labeled Pesticide Residue Internal Standards From Restek. Retrieved from [Link]
-
Kottadiyil, J., et al. (2022). Development and validation of modified QuEChERS method coupled with LC-MS/MS for simultaneous determination of cymiazole, fipronil, coumaphos, fluvalinate, amitraz, and its metabolite in various types of honey and royal jelly. ResearchGate. [Link]
-
Pico, Y., et al. (2012). Methods of sample preparation for determination of pesticide residues in food matrices by chromatography-mass spectrometry-based techniques: a review. Journal of Chromatography A, 1257, 1-17. [Link]
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Gu, C., et al. (2016). Simultaneous Determination of Amitraz and its Metabolites in Blood by Support Liquid Extraction Using UPHLC-QTOF. ResearchGate. [Link]
-
Jemal, M., & Xia, Y. Q. (2006). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. ResearchGate. [Link]
-
Anastassiades, M., & Lehotay, S. J. (2010). Amitraz Residues in Pears - Detection via Metabolites in a Multi-Residue Scheme. EURL-Pesticides.eu. [Link]
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Barbarin, N. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Chromatography Online. [Link]
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Kaczynski, P., & Lozowicka, B. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Molecules, 28(21), 7414. [Link]
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Majors, R. E. (2007). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. [Link]
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]
-
Murillo-Arbizu, M., et al. (2017). Validation and assessment of matrix effect and uncertainty of a gas chromatography coupled to mass spectrometry method for pesticides in papaya and avocado samples. Journal of Food and Drug Analysis, 25(1), 81-91. [Link]
-
Cappiello, A., et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 26(10), 2933. [Link]
-
Shariati, F. P., & Yamini, Y. (2014). Validation of matrix matched calibration for analysis of insecticide and fungicid residues in cucumber and tomato using quechers sample preparation followed by gas chromatography-mass spectrometry. ResearchGate. [Link]
-
Szarka, S., et al. (2019). Evaluation of the Matrix Effects in Herbal-Based Potions in Pesticide Residues Analysis by Dispersive Liquid-Liquid Microextraction Follow. Journal of Analytical Methods in Chemistry, 2019, 8560348. [Link]
-
Dr. Ehrenstorfer. (2017, November 28). Introduction to stable isotope internal standards [Video]. YouTube. [Link]
-
Mercolini, L., & Protti, M. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Bio. Molecules, 29(10), 2269. [Link]
-
Pico, Y., et al. (2012). Methods of Sample Preparation for Determination of Pesticide Residues in Food Matrices by Chromatography-Mass Spectrometry-Based Techniques: A Review. ResearchGate. [Link]
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- 10. scispace.com [scispace.com]
- 11. jfda-online.com [jfda-online.com]
- 12. Determination of amitraz and its metabolites in whole blood using solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. shimadzu.com [shimadzu.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Determination of Amitraz and Its Metabolites in Honey by LC-MS/MS [qikan.cmes.org]
- 16. researchgate.net [researchgate.net]
- 17. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selectscience.net [selectscience.net]
- 19. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 20. researchgate.net [researchgate.net]
- 21. eurl-pesticides.eu [eurl-pesticides.eu]
Troubleshooting peak tailing in N'-(2,4-Dimethylphenyl)-N-methylformamidine chromatography
Welcome to the technical support center for the chromatographic analysis of N'-(2,4-Dimethylphenyl)-N-methylformamidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a primary focus on the prevalent problem of peak tailing. As a basic compound and a metabolite of the pesticide amitraz, N'-(2,4-Dimethylphenyl)-N-methylformamidine presents unique challenges in reversed-phase chromatography that require a systematic and well-understood approach to overcome.[1][2] This resource provides in-depth, experience-based solutions in a direct question-and-answer format to help you achieve symmetric, reproducible peaks for accurate quantification.
Understanding the Analyte: N'-(2,4-Dimethylphenyl)-N-methylformamidine
N'-(2,4-Dimethylphenyl)-N-methylformamidine is a formamidine derivative with a predicted pKa of approximately 9.65, classifying it as a basic compound.[3] Its hydrochloride salt is soluble in water and lower alcohols, while the free base is a crystalline solid.[3] This basic nature is the primary driver of peak tailing in reversed-phase HPLC due to strong interactions with the stationary phase.
| Property | Value | Source |
| Chemical Name | N'-(2,4-Dimethylphenyl)-N-methylformamidine | PubChem |
| Molecular Formula | C₁₀H₁₄N₂ | PubChem |
| Molecular Weight | 162.23 g/mol | PubChem |
| Predicted pKa | 9.65 ± 0.50 | ChemicalBook |
| Solubility (HCl salt) | Soluble in water and lower alcohols | ChemicalBook |
| Solubility (free base) | Crystalline solid | ChemicalBook |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My peak for N'-(2,4-Dimethylphenyl)-N-methylformamidine is tailing significantly. What is the most likely cause?
A1: The most probable cause of peak tailing for a basic compound like N'-(2,4-Dimethylphenyl)-N-methylformamidine is secondary interactions with residual silanol groups on the silica-based stationary phase of your HPLC column.
Causality Explained:
Standard reversed-phase columns are packed with silica particles that have been chemically modified with hydrophobic C18 or C8 chains. However, this bonding process is never 100% complete, leaving some unreacted, polar silanol groups (Si-OH) on the silica surface.
At a typical mobile phase pH (between 3 and 7), these silanol groups can become deprotonated and negatively charged (SiO⁻). Your basic analyte, with a pKa of ~9.65, will be protonated and positively charged in this pH range. This leads to a strong ionic interaction between the positively charged analyte and the negatively charged silanol groups. This secondary retention mechanism, in addition to the primary hydrophobic interaction, results in a portion of the analyte molecules being more strongly retained, leading to a "tailing" or asymmetric peak shape.
Caption: Primary and secondary interactions causing peak tailing.
Q2: How can I mitigate the peak tailing caused by silanol interactions?
A2: There are several effective strategies to reduce silanol interactions and improve the peak shape of N'-(2,4-Dimethylphenyl)-N-methylformamidine. The most common and effective approaches involve mobile phase modification and column selection.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting peak tailing.
Detailed Strategies:
-
Operate at a Low Mobile Phase pH: By lowering the pH of the mobile phase to between 2.5 and 3.5, the silanol groups on the stationary phase will be protonated (Si-OH) and therefore neutral. This eliminates the ionic interaction with the positively charged analyte, significantly improving peak shape.
-
Protocol: Low pH Mobile Phase Preparation
-
Prepare the aqueous portion of your mobile phase (e.g., HPLC-grade water).
-
Add a suitable acid, such as formic acid or phosphoric acid, to adjust the pH to the desired level (e.g., pH 3.0). A buffer, like a phosphate buffer, can also be used for better pH stability.
-
Filter the aqueous phase through a 0.45 µm filter.
-
Mix with the appropriate amount of organic solvent (e.g., acetonitrile or methanol).
-
Degas the final mobile phase before use.
-
-
-
Use a Highly Deactivated (End-Capped) Column: Modern HPLC columns often undergo a process called "end-capping," where the residual silanol groups are reacted with a small silylating agent to make them less polar and less likely to interact with basic analytes. Using a column specifically designated as "end-capped" or designed for the analysis of basic compounds can dramatically improve peak shape.
-
Add a Competing Base to the Mobile Phase: A small, basic molecule, often referred to as a "sacrificial base," can be added to the mobile phase. This competing base will preferentially interact with the active silanol sites, effectively masking them from your analyte. Triethylamine (TEA) at a concentration of 0.1-0.5% is a classic example.
-
Caution: TEA can be semi-permanent on the column and may interfere with mass spectrometry detection. Use a dedicated column if you frequently use mobile phases with TEA.
-
Q3: I've adjusted the pH, but my peak is still tailing. What else could be the problem?
A3: If pH adjustment and column choice have not resolved the issue, consider other potential causes such as column hardware problems, extra-column effects, or sample overload.
Further Troubleshooting Steps:
-
Check for a Column Void or Blockage: A void at the head of the column or a partially blocked inlet frit can disrupt the sample path, leading to peak distortion, including tailing.
-
Troubleshooting Protocol:
-
Disconnect the column from the detector.
-
Reverse the direction of flow through the column.
-
Flush the column with a strong solvent (e.g., 100% acetonitrile) at a low flow rate for 10-15 column volumes.
-
Return the column to the correct flow direction and re-equilibrate with your mobile phase.
-
If the problem persists, the column may be irreversibly damaged and require replacement.
-
-
-
Minimize Extra-Column Volume: Excessive tubing length or diameter between the injector and the detector can lead to band broadening and peak tailing.
-
Best Practices:
-
Use tubing with the smallest possible internal diameter (e.g., 0.125 mm or 0.005 inches) that is compatible with your system pressure.
-
Keep the tubing length between the injector, column, and detector as short as possible.
-
Ensure all fittings are properly seated to avoid dead volumes.
-
-
-
Assess for Mass Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to poor peak shape.
-
Verification: Dilute your sample 10-fold and 100-fold and inject it again. If the peak shape improves significantly with dilution, you are likely overloading the column.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
Q4: What is a good starting HPLC-UV method for the analysis of N'-(2,4-Dimethylphenyl)-N-methylformamidine?
A4: Based on the physicochemical properties of the analyte and general principles for the analysis of basic aromatic amines, a robust starting method can be proposed.
Proposed HPLC-UV Method:
| Parameter | Recommended Condition | Rationale |
| Column | C18, end-capped, 250 mm x 4.6 mm, 5 µm | A standard C18 column with end-capping will provide good retention and minimize silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Low pH to protonate silanols and ensure good peak shape. Formic acid is volatile and MS-compatible if needed. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase HPLC. |
| Gradient | 20% B to 80% B over 15 minutes | A generic gradient to elute the compound and any potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume to avoid overload. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds. A UV scan of the analyte would be recommended to determine the optimal wavelength. |
| Sample Diluent | Mobile Phase A or a similar acidic aqueous solution | To ensure sample compatibility with the mobile phase and good peak shape. |
Experimental Protocol: Sample Preparation
-
Accurately weigh a known amount of N'-(2,4-Dimethylphenyl)-N-methylformamidine reference standard.
-
If using the hydrochloride salt, dissolve it in Mobile Phase A. If using the free base, dissolve it in a small amount of acetonitrile or methanol before diluting with Mobile Phase A.
-
Prepare a series of calibration standards by serial dilution.
-
For unknown samples, dissolve them in the sample diluent and filter through a 0.45 µm syringe filter before injection.
References
-
Metabolic Conversion of N'-(2,4-dimethylphenyl)-N-methylformamidine Pesticide and the Analysis of the Metabolites. ResearchGate. Available at: [Link]
-
N'-(2,4-dimethylphenyl)-N-methylformamidine | C10H14N2 | CID 36326. PubChem. Available at: [Link]
-
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Agilent Technologies. Available at: [Link]
-
Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. Available at: [Link]
Sources
Minimizing degradation of N'-(2,4-Dimethylphenyl)-N-methylformamidine during sample preparation
Technical Support Center: N'-(2,4-Dimethylphenyl)-N-methylformamidine (Amitraz)
A Guide to Minimizing Degradation During Sample Preparation
Welcome to the technical support center for N'-(2,4-Dimethylphenyl)-N-methylformamidine, a compound commonly known in the scientific community as Amitraz. This guide is designed for researchers, analytical scientists, and drug development professionals who work with this active ingredient. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My analytical results for Amitraz are consistently lower than expected. What is the most likely cause?
Low recovery of Amitraz is a frequent issue, most often stemming from its degradation during sample preparation. The primary culprit is hydrolysis. The formamidine linkage in the Amitraz molecule is highly susceptible to cleavage by water, a reaction that is significantly accelerated under acidic or even neutral pH conditions.
This hydrolysis breaks Amitraz down into several degradation products, principally N'-(2,4-dimethylphenyl)-N-methylformamide (DMF) and 2,4-dimethylaniline (DMA). If your sample matrix is aqueous or if you are using acidic reagents, you are likely facilitating this degradation pathway.
Q2: What is the ideal pH range for handling and extracting Amitraz?
To minimize hydrolytic degradation, all aqueous solutions and extraction buffers should be maintained at a slightly alkaline pH. The scientific literature consistently shows that the stability of Amitraz increases significantly in alkaline conditions. A pH range of 8 to 10 is generally recommended for sample preparation.
Conversely, acidic conditions (pH < 6) are extremely detrimental and should be strictly avoided. Even a neutral pH of 7 can lead to considerable degradation, especially with prolonged exposure or elevated temperatures.
Here is a logical diagram illustrating the impact of pH on Amitraz stability:
Caption: The relationship between pH and the rate of Amitraz degradation.
Troubleshooting Guide
Scenario 1: I am using a standard QuEChERS method for pesticide analysis, but my Amitraz recovery is poor.
Standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods often use buffered acetonitrile, which can be acidic and lead to on-column or in-sample degradation of Amitraz.
Troubleshooting Steps:
-
Verify the pH of your extraction salts: Some pre-packaged QuEChERS salts can create an acidic environment. Consider using a modified QuEChERS method that includes a buffer to maintain an alkaline pH, such as sodium bicarbonate or sodium citrate.
-
Minimize water contact time: The initial extraction with acetonitrile should be performed quickly. The subsequent addition of salts for phase separation should also be done promptly to minimize the time Amitraz spends in the aqueous phase.
-
Temperature Control: Perform the extraction and centrifugation steps at a reduced temperature (e.g., in an ice bath) to slow down the rate of hydrolysis.
Scenario 2: I observe peak tailing and inconsistent results when analyzing Amitraz by GC-MS.
This issue often points to problems with the gas chromatography (GC) system or interactions between Amitraz and the sample matrix during analysis.
Troubleshooting Steps:
-
Inlet and Liner Deactivation: Amitraz is a relatively active compound that can interact with active sites in the GC inlet. Ensure you are using a properly deactivated liner. If you suspect the liner is contaminated, replace it.
-
Column Choice: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is generally suitable for Amitraz analysis.
-
Matrix Effects: Co-extracted matrix components can interfere with the analysis. A thorough clean-up step is crucial. Dispersive solid-phase extraction (d-SPE) with a combination of primary secondary amine (PSA) and C18 sorbents can effectively remove many interferences.
Validated Protocol: Optimized Sample Preparation for Amitraz Analysis
This protocol is designed to minimize degradation by controlling pH, temperature, and solvent exposure.
Objective: To extract N'-(2,4-Dimethylphenyl)-N-methylformamidine from a non-aqueous matrix for subsequent analysis by LC-MS/MS or GC-MS.
Materials:
-
Sample containing Amitraz
-
Acetonitrile (ACN), HPLC grade
-
Toluene, HPLC grade
-
Sodium chloride (NaCl), analytical grade
-
Anhydrous magnesium sulfate (MgSO₄), analytical grade
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
0.1 M Sodium bicarbonate buffer (pH ~8.5)
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
Step-by-Step Methodology:
-
Sample Homogenization:
-
Weigh 10 g of your homogenized sample into a 50 mL centrifuge tube.
-
-
Initial Extraction:
-
Add 10 mL of toluene to the sample. Toluene is a non-polar solvent that is effective at extracting Amitraz while minimizing co-extraction of water.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
-
pH Adjustment and Liquid-Liquid Partitioning:
-
Add 5 mL of 0.1 M sodium bicarbonate buffer (pH ~8.5). This step ensures the aqueous phase is alkaline, protecting Amitraz from hydrolysis.
-
Add 5 g of NaCl to induce phase separation.
-
Vortex for 1 minute, then centrifuge at 4000 rpm for 5 minutes.
-
-
Supernatant Collection:
-
Carefully transfer the upper organic layer (toluene) to a clean tube.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
To the collected toluene extract, add 150 mg of PSA and 150 mg of C18 sorbent. PSA removes acidic interferences, while C18 removes non-polar interferences.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant for analysis.
-
If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute in a solvent compatible with your analytical instrument (e.g., acetonitrile or methanol).
-
Here is a workflow diagram for the recommended protocol:
Caption: Optimized sample preparation workflow for Amitraz analysis.
Data Summary: Key Stability Parameters
| Parameter | Recommended Condition | Rationale |
| pH | 8.0 - 10.0 | Minimizes acid-catalyzed hydrolysis of the formamidine linkage. |
| Temperature | < 10°C (During Extraction) | Reduces the rate of all chemical reactions, including degradation. |
| Extraction Solvent | Toluene or Hexane | Non-polar solvents are effective for extraction and limit the solubility of water. |
| Storage Solvent | Acetonitrile or Methanol | Suitable for long-term storage of the final extract at low temperatures. |
| Storage Temperature | -20°C or lower | Ensures long-term stability of the prepared sample. |
References
-
Amitraz - PubChem, National Center for Biotechnology Information. [Link]
-
Pesticide residues in food – 2000 : report of the Joint Meeting of the FAO Panel of Experts on Pesticide Residues in Food and the Environment and the WHO Core Assessment Group, Geneva, 20–29 September 1999 - Food and Agriculture Organization of the United Nations. [Link]
Reducing ion suppression in LC-MS analysis of N'-(2,4-Dimethylphenyl)-N-methylformamidine
Welcome to the technical support guide for the LC-MS analysis of N'-(2,4-Dimethylphenyl)-N-methylformamidine. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with ion suppression. Here, we move beyond simple protocols to explain the underlying scientific principles, empowering you to troubleshoot effectively and ensure the integrity of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What is N'-(2,4-Dimethylphenyl)-N-methylformamidine and why is it relevant?
N'-(2,4-Dimethylphenyl)-N-methylformamidine is a primary metabolite of Amitraz, a widely used formamidine acaricide and insecticide in veterinary medicine and agriculture.[1][2][3] Its detection and quantification are critical for pharmacokinetic studies, residue analysis in food products, and environmental monitoring.
Below are the key physicochemical properties that influence its behavior in an LC-MS system.
| Property | Value | Source | Significance for LC-MS Analysis |
| Molecular Formula | C₁₀H₁₄N₂ | [1][4] | Defines the monoisotopic mass for MS detection. |
| Molecular Weight | 162.23 g/mol | [4] | Used for preparing standard solutions. |
| logP / XLogP3 | 2.57 - 2.66 | [4][5] | Indicates moderate lipophilicity, suitable for Reversed-Phase LC and Liquid-Liquid Extraction (LLE). |
| pKa (Predicted) | 9.65 | [6] | As a base, it will be positively charged at acidic pH, enabling strong retention on cation-exchange SPE sorbents and good ionization in positive ESI mode. |
| Melting Point | 75 - 76 °C | [5] | Suggests sufficient thermal stability for heated ESI or APCI sources. |
Q2: What is ion suppression in the context of LC-MS?
Ion suppression is a type of matrix effect that frequently complicates LC-MS analysis.[7] It occurs when components in the sample matrix (e.g., salts, lipids, proteins) co-elute with the target analyte and interfere with the ionization process in the mass spectrometer's source.[8][9] This interference reduces the efficiency with which the analyte forms ions, leading to a decreased or unstable signal, which compromises analytical sensitivity, precision, and accuracy.[7] It is crucial to understand that even with a specific MS/MS transition, ion suppression can still occur because the interference happens before mass analysis.[7]
Q3: How can I definitively determine if ion suppression is affecting my analysis?
While a gradual decrease in signal over multiple injections of a complex matrix is a strong indicator, the gold-standard method for diagnosing and pinpointing ion suppression is a post-column infusion experiment .[10]
This involves continuously infusing a standard solution of your analyte directly into the MS source while injecting a blank matrix extract through the LC system. A stable signal (a flat line) is expected. Any dip in this baseline signal indicates that a component eluting from the column at that specific retention time is causing ion suppression. This allows you to see precisely where in your chromatogram the "suppression zones" are.[10]
Troubleshooting Guide: A Systematic Approach to Eliminating Ion Suppression
Ion suppression is not a single problem but a multifaceted challenge. The most robust solution often involves a combination of strategies across the entire analytical workflow. This guide is structured to help you systematically identify and resolve the issue at each stage.
Caption: A systematic workflow for addressing ion suppression.
Part 1: Aggressive Sample Preparation to Remove Interferences
The most effective way to combat ion suppression is to remove the interfering matrix components before the sample ever reaches the LC-MS system.[8][11] Given the analyte's properties, here are three common techniques, ordered from least to most effective.
Q: My signal for N'-(2,4-Dimethylphenyl)-N-methylformamidine is low and inconsistent when analyzing plasma samples. Where should I start?
A: Start with your sample preparation. Plasma is rich in proteins and phospholipids, which are notorious for causing ion suppression.[11] A simple "dilute-and-shoot" or protein precipitation approach is often insufficient.
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) is added to denature and precipitate proteins. | Fast, simple, inexpensive. | Non-selective: Removes proteins but leaves phospholipids and salts, major sources of ion suppression.[9][11] |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquids based on its solubility. | More selective than PPT, can remove many salts and phospholipids. | More labor-intensive, uses larger solvent volumes. |
| Solid-Phase Extraction (SPE) | Analyte is selectively retained on a solid sorbent while interferences are washed away. | Most selective: Provides the cleanest extracts, significantly reducing matrix effects.[8] | Requires method development, higher cost per sample. |
Expert Recommendation: Solid-Phase Extraction (SPE)
For N'-(2,4-Dimethylphenyl)-N-methylformamidine, a mixed-mode cation exchange SPE protocol is highly recommended. The analyte's pKa of ~9.65 means it will be positively charged at neutral or slightly acidic pH, allowing it to bind strongly to the cation exchange sorbent. Lipophilic interferences can be washed away with organic solvents, and polar interferences with aqueous buffers, before the analyte is selectively eluted.
Caption: Step-by-step mixed-mode cation exchange SPE workflow.
Detailed Protocol:
-
Pre-treat Sample: Acidify the plasma/sample with formic acid to ensure the analyte is fully protonated (cationic). Centrifuge to pellet proteins.
-
Condition & Equilibrate Cartridge: Condition a mixed-mode cation exchange SPE cartridge (e.g., C8/SCX) with 1 mL of methanol, followed by 1 mL of water, and finally 1 mL of equilibration buffer (e.g., 25 mM ammonium acetate, pH 6).
-
Load: Load the supernatant from the pre-treated sample onto the cartridge.
-
Wash:
-
Wash with 1 mL of equilibration buffer to remove highly polar interferences and salts.
-
Wash with 1 mL of methanol to remove moderately polar and lipophilic interferences (like phospholipids).
-
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte, releasing it from the cation exchange sorbent.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in your initial mobile phase for injection.
Part 2: Strategic Chromatography to Separate Analyte from Matrix
Even with excellent sample cleanup, some matrix components may persist. The goal of chromatography is to separate your analyte from these residual interferences in time, so they don't enter the MS source simultaneously.[12]
Q: I'm using an SPE cleanup, but my signal is still suppressed, especially in the first minute of my gradient. What should I do?
A: This indicates co-elution with highly polar matrix components. The initial part of a reversed-phase chromatogram (the "void volume") is where unretained, polar compounds like salts elute.[10] If your analyte is also poorly retained, it will suffer from suppression.
Caption: Logic for choosing a chromatographic solution.
Strategy A: Optimize Reversed-Phase (RP) Chromatography
-
Increase Retention: For an analyte with a logP of ~2.6, you should be able to achieve good retention on a C18 column.
-
Lower the initial organic percentage of your gradient to increase retention.
-
Use a mobile phase pH around 2-3 units below the analyte's pKa (e.g., pH 7.5) to keep it neutral and maximize RP retention, but this may compromise ionization efficiency. A more practical approach is to use an acidic pH (e.g., 0.1% formic acid, pH ~2.7) to ensure it's a stable cation, and accept the resulting lower RP retention while focusing on achieving sharp peaks.
-
-
Use a Guard Column: A guard column protects your expensive analytical column from contamination and can help maintain performance over time.[10]
Strategy B: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC)
If your analyte remains poorly retained in RP-LC even after optimization, HILIC is an excellent alternative. HILIC uses a polar stationary phase and a high-organic mobile phase. It excels at retaining polar and moderately polar basic compounds.[13][14][15]
-
Mechanism: In HILIC, polar analytes partition into a water-enriched layer on the surface of the polar stationary phase. This provides strong retention for compounds that elute early in reversed-phase.
-
Benefit: Non-polar interferences like lipids, which can be highly retained on C18 columns, are unretained in HILIC and elute in the void volume. This completely separates them from your analyte, effectively eliminating their contribution to ion suppression.
Part 3: Fine-Tuning the Mass Spectrometer Ion Source
If suppression persists after optimizing sample preparation and chromatography, adjusting the ionization technique can be a powerful final step.
Q: My method is clean and chromatographically sound, but sensitivity is still lower than expected. Could the ionization source be the issue?
A: Yes. The choice of ionization source is critical. Electrospray Ionization (ESI) is common but can be susceptible to non-volatile components in the matrix. For a moderately non-polar, thermally stable compound like N'-(2,4-Dimethylphenyl)-N-methylformamidine, Atmospheric Pressure Chemical Ionization (APCI) is a strong alternative.[16][17]
| Ionization Source | Mechanism | Best Suited For | Susceptibility to Suppression |
| Electrospray Ionization (ESI) | Ionization from charged droplets in solution.[18] | Polar, ionizable compounds. | High. Susceptible to non-volatile salts and competition for droplet surface/charge.[7] |
| Atmospheric Pressure Chemical Ionization (APCI) | Gas-phase chemical ionization via a corona discharge.[16][19] | Less polar, thermally stable compounds (MW < 1500 Da).[17][19] | Lower. Less affected by non-volatile matrix components as the sample is vaporized before ionization.[16][20] |
Expert Recommendation: Test APCI
-
Why it works: APCI vaporizes the entire column eluent in a heated nebulizer before it interacts with the corona discharge needle for ionization.[19] Non-volatile salts and other matrix components that cause problems in ESI often do not vaporize efficiently and are less likely to interfere with the gas-phase ionization of your analyte.
-
When to use it: If you suspect non-volatile salts are the primary cause of your suppression and your analyte is thermally stable, switching to APCI can dramatically improve signal stability and intensity.
Advanced Technique: Differential Ion Mobility Spectrometry (DIMS)
For particularly challenging analyses with isobaric interferences (compounds with the same mass), DIMS (also known as FAIMS) can be employed. This technology separates ions in the gas phase based on their size, shape, and charge before they enter the mass spectrometer.[21][22] This can filter out interfering ions that have the same mass as your analyte but a different shape, providing an additional layer of selectivity.[22]
Final Validation and Quality Control
Once you have developed a method that minimizes ion suppression, it is essential to validate it according to established guidelines to ensure it is fit for purpose.[23][24][25]
-
Use Stable Isotope-Labeled Internal Standards (SIL-IS): The most reliable way to compensate for any remaining, unavoidable matrix effects is to use a SIL-IS.[26] This standard is chemically identical to the analyte but contains heavy isotopes (e.g., ¹³C, ²H), making it mass-distinguishable. It will co-elute and experience the exact same ion suppression as your analyte, allowing for accurate correction and quantification.
-
Matrix-Matched Calibrants: If a SIL-IS is unavailable, creating your calibration curve in a blank matrix extract that is representative of your samples can help compensate for matrix effects.[8][26]
-
Performance Monitoring: Regularly inject QC samples to monitor for any drift in retention time, peak shape, or instrument sensitivity, which could indicate a return of matrix effects or system contamination.[9][27]
References
-
BTL Sciex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Chromatography Online. [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]
-
Mei, H. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]
-
Ligas, M. (n.d.). An Uncommon Fix for LC–MS Ion Suppression. LCGC International. [Link]
-
Raynie, D. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Chromatography Online. [Link]
-
National Center for Biotechnology Information. (n.d.). Amitraz. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). N'-(2,4-dimethylphenyl)-N-methylformamidine. PubChem. [Link]
-
Zhang, Y., et al. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
-
Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. [Link]
-
Prentice, B. M., et al. (2019). Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples. PMC. [Link]
-
Shimadzu. (n.d.). Highly Polar Pesticide Multi-Residue Analysis in Food Safety by LC-MS/MS. [Link]
-
Li, W., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. [Link]
-
EURL-SRM. (n.d.). Is HILIC the best approach for highly polar anionic pesticides determination? The case of animal origin products and feed samples. [Link]
-
Ahvazi, B. (n.d.). The Investigation of Isomers using Differential Mobility Spectrometry and Ultraviolet Photodissociation Spectroscopy. UWSpace - University of Waterloo. [Link]
-
European Commission. (n.d.). METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. [Link]
-
ResearchGate. (2025). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. [Link]
-
PubMed. (n.d.). Study of different HILIC, mixed-mode, and other aqueous normal-phase approaches for the liquid chromatography/mass spectrometry-based determination of challenging polar pesticides. [Link]
-
AERU. (n.d.). Amitraz (Ref: ENT 27967). [Link]
-
PubMed. (2015). Simultaneous detection of polar and nonpolar compounds by ambient mass spectrometry with a dual electrospray and atmospheric pressure chemical ionization source. [Link]
-
PubMed. (n.d.). Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. [Link]
-
Wikipedia. (n.d.). Ion-mobility spectrometry–mass spectrometry. [Link]
-
PMC. (n.d.). The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry. [Link]
-
MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. [Link]
-
Restek. (n.d.). LC-MS/MS Analysis of Glyphosate & Other Polar Contaminants in Food with an Ion Exchange/HILIC Column. [Link]
-
ResearchGate. (2025). Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. [Link]
-
myadlm.org. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
Waters Corporation. (n.d.). Atmospheric Pressure Ionization Sources: Their Use and Applicability. [Link]
-
Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
-
MSD. (2025). Amitraz Solid Formulation. [Link]
-
MDPI. (2022). Analysis of highly polar pesticides in foods by LC-MS/MS. [Link]
-
Wageningen University & Research. (n.d.). Validation of Chemical Methods for Residue Analysis. [Link]
-
PubMed. (n.d.). A sample preparation method for recovering suppressed analyte ions in MALDI TOF MS. [Link]
-
ACS Publications. (2019). Separation of Isomeric O-Glycans by Ion Mobility and Liquid Chromatography–Mass Spectrometry. [Link]
-
ResearchGate. (2025). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. [Link]
-
MSD Veterinary Manual. (n.d.). Triazapentadiene (Amitraz) Toxicosis in Animals. [Link]
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LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. [Link]
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Wikipedia. (n.d.). Amitraz. [Link]
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Technical Support Center: Optimizing Injection Volume for N'-(2,4-Dimethylphenyl)-N-methylformamidine (DMPF) Analysis
Welcome to the technical support center for optimizing the analysis of N'-(2,4-Dimethylphenyl)-N-methylformamidine (DMPF), a principal metabolite of the formamidine pesticide, Amitraz.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of injection volume optimization, a critical parameter in chromatographic analysis that significantly impacts sensitivity, peak shape, and overall data quality. Here, we will address common challenges and frequently asked questions in a direct Q&A format, grounding our recommendations in established scientific principles and field-proven expertise.
Section 1: Troubleshooting Guide
This section is dedicated to resolving specific issues you may encounter during your analysis. Each problem is followed by a step-by-step troubleshooting workflow and an explanation of the underlying chromatographic principles.
Issue 1: My peaks are fronting (Asymmetry < 1.0). What's causing this and how do I fix it?
Peak fronting is a common indicator of column overload, where the amount of analyte introduced exceeds the capacity of the stationary phase at the point of injection.[3] This can be a result of either injecting too large a volume or the sample concentration being too high.
Causality Explained:
When the stationary phase becomes saturated, excess analyte molecules travel further down the column before interacting, leading to a broader, fronting peak. This phenomenon is particularly prevalent in gas chromatography (GC) where the stationary phase film is thin.[3] In High-Performance Liquid Chromatography (HPLC), a similar effect occurs when the sample solvent is significantly stronger than the mobile phase, causing the analyte to move too quickly upon injection.
Troubleshooting Workflow:
-
Reduce Injection Volume: This is the most direct approach. Systematically decrease the injection volume by half in successive runs and observe the impact on peak shape.
-
Dilute the Sample: If reducing the injection volume compromises sensitivity, prepare a serial dilution of your sample. This maintains a smaller injection volume while reducing the mass of analyte introduced.
-
Check Split Ratio (GC-specific): For GC analysis, ensure your split ratio is appropriate. Increasing the split ratio will reduce the amount of analyte reaching the column.[4]
-
Evaluate Sample Solvent (HPLC-specific): The sample solvent should ideally be weaker than or of equal strength to the initial mobile phase to ensure the sample focuses on the head of the column.[5] If your sample is dissolved in a strong solvent, consider re-dissolving it in a weaker solvent or a mixture that mimics the initial mobile phase.[6]
Issue 2: I'm observing peak tailing (Asymmetry > 1.2). How can I achieve a more symmetrical peak?
Peak tailing can arise from several factors, including secondary interactions between the analyte and the column, or issues with the chromatographic system itself.
Causality Explained:
Tailing occurs when a portion of the analyte is retained more strongly than the rest, often due to active sites on the column packing material or interactions with contaminants. This leads to a gradual elution of the analyte, resulting in a skewed peak.
Troubleshooting Workflow:
-
Assess Injection Volume: While less common than fronting, injecting a very large volume can sometimes contribute to tailing, especially if it exacerbates other underlying issues. Try a smaller injection to see if the peak shape improves.
-
Column Conditioning and Care:
-
Column Contamination: Flush the column with a strong solvent to remove any adsorbed contaminants.
-
Column Age: An older column may have degraded stationary phase or exposed active sites. Consider replacing it.
-
-
Mobile Phase Modification (HPLC-specific):
-
pH Adjustment: For ionizable compounds, adjusting the mobile phase pH can suppress secondary interactions.
-
Additive Inclusion: Adding a small amount of a competing agent (e.g., triethylamine) can mask active sites on the silica support.
-
-
Inlet Maintenance (GC-specific):
-
Liner Contamination: The liner in the GC inlet can accumulate non-volatile residues. Regular replacement is crucial.
-
Septum Bleed: A degraded septum can introduce contaminants. Replace the septum regularly.
-
Issue 3: My signal-to-noise ratio is too low. Can I simply increase the injection volume?
While increasing the injection volume is a common strategy to enhance sensitivity, it's a balancing act that can negatively impact chromatography if not done carefully.
Causality Explained:
Increasing the injection volume introduces more analyte into the system, which should ideally lead to a proportional increase in peak area and height. However, this also increases the initial band width of the analyte on the column. If the volume is too large, it can lead to band broadening, resulting in wider, shorter peaks, which may not actually improve the signal-to-noise ratio and can compromise resolution.
Troubleshooting Workflow:
-
Incremental Increase: Increase the injection volume in small, systematic increments (e.g., doubling the volume) and carefully monitor the peak shape, width, and resolution.
-
Solvent Focusing (HPLC-specific): If a larger volume is necessary, ensure your sample is dissolved in a solvent weaker than the mobile phase. This will cause the analyte to "focus" or concentrate at the head of the column, mitigating band broadening.[5][6]
-
Sample Concentration: If possible, concentrate your sample before analysis. This allows you to inject a smaller, more chromatographically-friendly volume while still introducing a sufficient mass of analyte for detection.
-
Detector Optimization: Ensure your detector settings are optimized for your analyte. For Mass Spectrometry (MS) detectors, this includes optimizing ionization and fragmentation parameters.
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding injection volume optimization for DMPF analysis.
Q1: What is a good starting injection volume for DMPF analysis?
A definitive starting volume depends on your specific method (GC or HPLC), column dimensions, and sample concentration. However, here are some general guidelines:
| Chromatography Technique | Typical Column Dimensions | Recommended Starting Injection Volume |
| Gas Chromatography (GC) | 30m x 0.25mm ID, 0.25µm film | 1 µL |
| High-Performance Liquid Chromatography (HPLC) | 150mm x 4.6mm ID, 5µm particles | 10 µL[7] |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | 50mm x 2.1mm ID, <2µm particles | 1-2 µL |
Note: These are starting points. Empirical optimization is always necessary for a new method.
Q2: How does injection volume affect the linearity of my calibration curve?
Injecting a volume that causes column overload can lead to a non-linear response at higher concentrations. As the column becomes saturated, the increase in peak area will no longer be proportional to the increase in analyte concentration, causing the calibration curve to plateau. It is crucial to establish a working range where the injection volume does not lead to overload for the highest calibration standard.
Q3: Are there any general rules of thumb for selecting an injection volume?
A widely accepted guideline for HPLC is that the injection volume should not exceed 1-2% of the total column volume to minimize band broadening. However, this can often be extended, especially in gradient elution where the solvent gradient helps to refocus the analyte band at the head of the column. For GC, the capacity is more related to the stationary phase film thickness, and overload is a more common concern.[3]
Q4: Can the autosampler itself affect my results when optimizing injection volume?
Yes. Autosamplers have specified ranges for accurate and precise injections. Injecting volumes at the extreme low or high end of the autosampler's specifications can lead to poor reproducibility (high %RSD).[8] Always operate within the manufacturer's recommended volume range for your specific autosampler model.
Section 3: Visualizing the Workflow
To aid in your troubleshooting and optimization process, the following diagram illustrates a logical decision-making workflow.
Caption: A decision tree for troubleshooting common chromatographic issues related to injection volume.
Section 4: Experimental Protocol Example: Injection Volume Scouting Study for HPLC
This protocol outlines a systematic approach to determine the optimal injection volume for a new HPLC method.
Objective: To determine the maximum injection volume that provides the best sensitivity without compromising peak shape and resolution.
Materials:
-
Calibrated HPLC system with autosampler
-
Analytical column suitable for DMPF analysis (e.g., C18)
-
DMPF standard solution of a known concentration (e.g., 1 µg/mL) in a weak solvent
-
Mobile phase
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Minimum Volume Injection: Begin by injecting the smallest reliable volume your autosampler can deliver (e.g., 1 µL). This will serve as your baseline for optimal peak shape.
-
Incremental Volume Injections: Sequentially increase the injection volume for subsequent runs. A good progression would be 2 µL, 5 µL, 10 µL, 20 µL, and 50 µL.
-
Data Acquisition: For each injection, record the following:
-
Peak Area
-
Peak Height
-
Peak Width at half-height
-
Tailing Factor or Asymmetry
-
Resolution between DMPF and any adjacent peaks
-
-
Data Analysis:
-
Plot peak area and peak height against injection volume. This should be linear initially and may start to curve at higher volumes if overload occurs.
-
Plot peak width and asymmetry against injection volume. Note the volume at which these parameters begin to increase significantly.
-
-
Optimal Volume Selection: The optimal injection volume will be the highest volume that maintains good peak shape (asymmetry close to 1.0), minimal peak broadening, and good resolution, while providing adequate signal intensity.
References
-
ResearchGate. (2025). Development and validation of an analytical method for total amitraz in fruit and honey with quantification by gas chromatography-mass spectrometry. Retrieved from [Link]
-
Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Amitraz (Animal Products). Retrieved from [Link]
-
Waters Corporation. (n.d.). Peak Shape Changes with Increased Injection Volume. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of injection volume on peak intensities, shapes and retention.... Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS chromatographic properties of the.... Retrieved from [Link]
-
Oxford Academic. (n.d.). Synergistic Actions of Formamidine Insecticides on the Activity of Pyrethroids and Neonicotinoids Against Aedes aegypti (Diptera: Culicidae) | Journal of Medical Entomology. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Formamidine Pesticides. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Total Amitraz Residues in Honey by Electron Capture Capillary Gas Chromatography – a Simplified Method. Retrieved from [Link]
-
PubChem. (n.d.). N'-(2,4-dimethylphenyl)-N-methylformamidine. Retrieved from [Link]
-
Phenomenex. (n.d.). LC System Optimisation for UHPLC Performance on any HPLC. Retrieved from [Link]
-
ResearchGate. (2025). Synergistic Actions of Formamidine Insecticides on the Activity of Pyrethroids and Neonicotinoids Against Aedes aegypti (Diptera: Culicidae). Retrieved from [Link]
-
Korea Science. (2008). Determination of amitraz by high-performance Liquid chromatography with photodiode array detection and method validation. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (n.d.). Determination of amitraz residue in fruits by high performance liquid chromatography. Retrieved from [Link]
-
eurl-pesticides.eu. (n.d.). Amitraz Residues in Pears - Detection via Metabolites in a Multi-Residue Scheme. Retrieved from [Link]
-
Agilent. (2023). Why it matters and how to get good peak shape. Retrieved from [Link]
-
ResearchGate. (2017). Are there any guides on how to optimise injection volume in reverse phase hyphenated columns hplc? I am attempting a calculation?. Retrieved from [Link]
-
PubMed. (2014). Determination of amitraz and its metabolites in whole blood using solid-phase extraction and liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
PubMed Central. (n.d.). Amitraz, an underrecognized poison: A systematic review. Retrieved from [Link]
-
Phenomenex. (n.d.). SYSTEM OPTIMIZATION MANUAL. Retrieved from [Link]
-
ResearchGate. (2025). Metabolic Conversion of N'-(2,4-dimethylphenyl)-N-methylformamidine Pesticide and the Analysis of the Metabolites. Retrieved from [Link]
-
Agilent. (n.d.). Analysis of Formamidine Pesticides and Metabolites in Pork and Porcine Liver Using Agilent Captiva EMR—Lipid and. Retrieved from [Link]
-
GL Sciences. (n.d.). 4-1 Distorted peak shapes | Technical Information. Retrieved from [Link]
-
Chats About Toxic Substances With Reneise. (2020). Formamidine Pesticides? Never heard of it…. Retrieved from [Link]
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- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. 4-1 Distorted peak shapes | Technical Support | GL Sciences [glsciences.com]
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- 8. researchgate.net [researchgate.net]
Selection of internal standards for N'-(2,4-Dimethylphenyl)-N-methylformamidine quantification
Technical Support Center: Method Development & Troubleshooting
Topic: Selection of an Internal Standard for the Quantification of N'-(2,4-Dimethylphenyl)-N-methylformamidine (DMPF)
Introduction: N'-(2,4-Dimethylphenyl)-N-methylformamidine (DMPF) is a principal metabolite of Amitraz, a widely used formamidine pesticide.[1][2] Accurate quantification of DMPF is critical in various fields, including toxicology, environmental monitoring, and food safety, as regulatory guidelines often require the measurement of both the parent compound and its significant metabolites.[3] The complexity of biological and environmental matrices introduces significant potential for analytical variability during sample preparation and instrumental analysis. The use of a suitable internal standard (IS) is paramount to mitigate these effects and ensure the development of a robust, accurate, and reproducible quantitative method.
This guide provides a comprehensive overview, frequently asked questions, and troubleshooting advice for selecting and implementing an internal standard for DMPF quantification, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) techniques.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard absolutely necessary for the accurate quantification of DMPF?
A1: An internal standard is a compound added at a known, constant concentration to all samples, calibration standards, and quality controls (QCs) at the beginning of the sample preparation process. Its purpose is to correct for the loss of analyte during sample processing and to compensate for variations in instrument response.
-
Expertise & Experience: In our experience with complex matrices like animal products, honey, or tissue samples, analyte recovery during extraction and cleanup can be inconsistent.[4][5] Furthermore, when using electrospray ionization (ESI) in LC-MS/MS, matrix components can co-elute with the analyte and either suppress or enhance its ionization efficiency, a phenomenon known as the "matrix effect." An ideal internal standard experiences the same recovery losses and matrix effects as the analyte. By calculating the ratio of the analyte's response to the internal standard's response, these variations are normalized, leading to significantly improved accuracy and precision.[6] Without an IS, variations of 20-50% or more due to matrix effects are not uncommon, which is unacceptable for regulatory or research purposes.
Q2: What is the ideal internal standard for DMPF analysis, and why?
A2: The gold standard for mass spectrometry-based quantification is a stable isotope-labeled (SIL) version of the analyte. For DMPF, this would be a deuterated analog, such as N'-(2,4-dimethylphenyl-d6)-N-methylformamidine (DMPF-d6) .
-
Causality: A SIL standard is chemically identical to the analyte, meaning it has the same molecular structure, polarity, and physicochemical properties.[7] Consequently, it co-elutes perfectly with the analyte during chromatography and exhibits identical behavior during extraction, derivatization (for GC-MS), and ionization.[8] However, due to the replacement of hydrogen atoms with deuterium, it has a higher mass. This mass difference allows the mass spectrometer to distinguish it from the unlabeled analyte.[7] Because it behaves identically in every step except for mass detection, it provides the most accurate possible correction for all sources of analytical variability. Research has demonstrated the successful synthesis and use of deuterated DMPF for quantitative analysis.
Q3: A stable isotope-labeled standard for DMPF is not commercially available or is beyond my budget. What are my options?
A3: This is a common challenge. The next best option is to use a structural analog . A structural analog is a compound that is not isotopically labeled but has a chemical structure very similar to the analyte.
-
Trustworthiness: The key principle for selecting a structural analog is to choose a compound that mimics the analyte's behavior as closely as possible. For DMPF, potential candidates could include other formamidine pesticides or related aniline derivatives that are not expected to be present in the samples. For example, in methods where Amitraz and its metabolites are hydrolyzed to 2,4-dimethylaniline (DMA), a structural analog like 2,6-dimethylaniline has been successfully used as an internal standard. Another potential candidate suggested in the literature for total Amitraz analysis is 4-chloro-2-methylaniline .[3]
-
Critical Validation Step: It is crucial to extensively validate the performance of a structural analog. You must demonstrate that it co-elutes (or elutes very closely) with DMPF, shows similar extraction recovery across different concentration levels, and is equally affected by matrix suppression or enhancement. Failure to validate this can lead to inaccurate results, as the analog may not adequately correct for analytical variability.
Q4: I am analyzing for total Amitraz by hydrolyzing everything to 2,4-dimethylaniline (DMA). Can I use DMA-d6 as the internal standard for DMPF itself?
A4: This approach requires careful consideration. If your method quantifies DMPF directly without a hydrolysis step, using DMA-d6 is not recommended.
-
Expertise & Experience: The physicochemical properties of DMA (a primary amine) are significantly different from those of DMPF (a formamidine). Their extraction efficiencies, chromatographic retention times, and ionization efficiencies will not be the same. Therefore, DMA-d6 cannot accurately correct for variations specific to DMPF during the analytical process. However, if your laboratory's residue definition requires the quantification of "total Amitraz" by converting Amitraz and all its metabolites (including DMPF) into DMA via chemical hydrolysis, then using DMA-d6 is the appropriate and recommended approach.[9] In this specific workflow, DMA-d6 is added before the hydrolysis step to correct for variations in both the chemical conversion and the subsequent analysis of the resulting DMA.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Poor linearity (R² < 0.99) in the calibration curve. | The internal standard is not effectively compensating for variability. This is common when using a structural analog that behaves differently from the analyte. | 1. Verify that the IS concentration is consistent across all standards and samples. 2. If using a structural analog, check for co-elution. If retention times differ significantly, the IS cannot correct for time-dependent matrix effects. 3. Consider preparing matrix-matched calibration standards to create a more representative curve.[10] |
| High variability (>15% RSD) in QC sample results. | Inconsistent analyte or IS recovery during sample preparation. The IS may not be stable under the extraction or storage conditions. | 1. Add the IS at the very beginning of the extraction process to account for all sample preparation steps. 2. Evaluate the stability of both DMPF and the chosen IS in the extraction solvent and final reconstituted solution over time. DMPF is known to be pH-sensitive.[11] |
| Internal standard peak area is inconsistent across a batch. | This indicates that the IS itself is being affected by the matrix, which is expected. However, if the analyte/IS ratio is also inconsistent, the matrix is affecting them differently. | 1. This reinforces the need for a SIL standard. If using an analog, this observation suggests it is not a suitable mimic. 2. Optimize the cleanup step (e.g., Solid Phase Extraction - SPE) to remove more matrix interferences. 3. Dilute the final extract to reduce the concentration of matrix components entering the MS source. |
| Analyte detected in the internal standard solution (crosstalk). | The internal standard material is contaminated with the unlabeled analyte. | 1. Analyze the IS working solution by itself to confirm the presence and quantity of the contamination. 2. If contamination is present, subtract its contribution from the analyte response or source a new, cleaner batch of the internal standard. |
Internal Standard Selection Workflow
The following diagram outlines the logical workflow for selecting an appropriate internal standard for DMPF quantification.
Caption: Decision workflow for internal standard selection for DMPF analysis.
Comparison of Internal Standard Options
| Internal Standard Type | Example Compound(s) | Key Characteristics & Suitability | Pros | Cons |
| Stable Isotope-Labeled (SIL) | N'-(2,4-dimethylphenyl-d6)-N-methylformamidine (DMPF-d6) | Structure: Chemically identical to DMPF.Mass: Differentiated by mass spectrometry (MS).Suitability: Ideal for both LC-MS/MS and GC-MS. | Highest Accuracy: Co-elutes and behaves identically to the analyte, providing the best correction for matrix effects and recovery.[6][7] | Cost & Availability: Can be expensive and may require custom synthesis. |
| Structural Analog | 2,6-Dimethylaniline, 4-Chloro-2-methylaniline | Structure: Similar functional groups and core structure to DMPF or its hydrolysis products.[3]Mass: Different from DMPF.Suitability: Can be used for LC-MS/MS or GC-MS but requires extensive validation. | Lower Cost: Generally more affordable and commercially available than SIL standards. | Potential for Inaccuracy: May not have the same extraction recovery, chromatographic retention, or ionization response as DMPF, leading to imperfect correction. |
Experimental Protocol: Preparation of Calibration Standards with Internal Standard (LC-MS/MS)
This protocol describes a generalized procedure for preparing calibration standards for the quantification of DMPF using an internal standard.
1. Materials and Reagents:
-
DMPF certified reference material
-
Internal Standard (IS) (e.g., DMPF-d6) certified reference material
-
LC-MS grade methanol and/or acetonitrile
-
LC-MS grade water with 0.1% formic acid (or other appropriate modifier)
-
Blank matrix (e.g., plasma, tissue homogenate, honey extract) confirmed to be free of DMPF
2. Preparation of Stock Solutions (1 mg/mL):
-
Analyte Stock (S1): Accurately weigh ~5 mg of DMPF reference material into a 5 mL volumetric flask. Dissolve and bring to volume with methanol. This yields a 1 mg/mL stock solution. Store at -20°C.
-
IS Stock (IS-S1): Prepare a 1 mg/mL stock solution of the internal standard (e.g., DMPF-d6) using the same procedure. Store at -20°C.
3. Preparation of Working Solutions:
-
Analyte Working Solution (S2): Prepare a 10 µg/mL intermediate solution by diluting 100 µL of S1 into 10 mL of methanol.
-
Internal Standard Working Solution (IS-WS): Prepare an IS working solution at a concentration that will yield a robust signal in the mass spectrometer. A typical starting concentration is 100 ng/mL. Dilute the IS-S1 stock accordingly in the final sample reconstitution solvent.
4. Preparation of Calibration Curve Standards (Example Range: 0.5 - 200 ng/mL):
-
Label a series of microcentrifuge tubes for each calibration level (e.g., CAL-1 to CAL-8).
-
Perform serial dilutions from the Analyte Working Solution (S2) to prepare spiking solutions for your calibration curve.
-
For each calibrator, add a small volume (e.g., 10 µL) of the appropriate spiking solution to a fixed volume of blank matrix (e.g., 100 µL).
-
Crucially, add a fixed volume of the IS Working Solution (IS-WS) to EVERY calibrator, QC, and unknown sample at the beginning of the extraction process.
5. Sample Processing:
-
Perform the sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or QuEChERS) on all calibrators, QCs, and unknown samples.[9][12]
-
Evaporate the final extracts to dryness and reconstitute in a fixed volume of the mobile phase or other suitable solvent.
6. Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Create a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the analyte for each calibrator.
-
Quantify the unknown samples by calculating their peak area ratio and interpolating the concentration from the linear regression of the calibration curve.
References
-
Analysis of “Amitraz (sum)” in samples with incurred residues - Comparison of the approach covering the individual metabolit. (n.d.). EURL-SRM. Retrieved January 24, 2026, from [Link]
-
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. Retrieved January 24, 2026, from [Link]
-
Solid-phase extraction and GC-MSD determination of amitraz and metabolites in urine. (2001). Journal of Food and Drug Analysis. Retrieved January 24, 2026, from [Link]
-
Analytical Method for Amitraz (Animal Products). (n.d.). Ministry of Health, Labour and Welfare, Japan. Retrieved January 24, 2026, from [Link]
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Caldow, M., Fussell, R. J., Smith, F., & Sharman, M. (2007). Development and validation of an analytical method for total amitraz in fruit and honey with quantification by gas chromatography-mass spectrometry. ResearchGate. Retrieved January 24, 2026, from [Link]
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The Determination of Amitraz in Apples by GC-MSD. (1999). Canadian Food Inspection Agency. Retrieved January 24, 2026, from [Link]
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Li, Y., et al. (2021). The Evolution of Amitraz and Its Metabolic Degradation Products in Human Blood over 90 Days for Use in Forensic Determination. PubMed. Retrieved January 24, 2026, from [Link]
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Analysis of Formamidine Pesticides and Metabolites in Pork and Porcine Liver Using Agilent Captiva EMR—Lipid and LC/MS/MS. (n.d.). Agilent Technologies. Retrieved January 24, 2026, from [Link]
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Can we use a deuterium drug as internal standard for pesticides mixture? (2017). ResearchGate. Retrieved January 24, 2026, from [Link]
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Sage, A., et al. (n.d.). Rapid LC-MS/MS Method for the Analysis of Fipronil and Amitraz Insecticides and Associated Metabolites in Egg and Other Poultry Products. SCIEX. Retrieved January 24, 2026, from [Link]
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Metabolic Conversion of N'-(2,4-dimethylphenyl)-N-methylformamidine Pesticide and the Analysis of the Metabolites. (2015). ResearchGate. Retrieved January 24, 2026, from [Link]
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Analytical method E_FP417.1 LC-MS/MS. (n.d.). EURL-Pesticides.eu. Retrieved January 24, 2026, from [Link]
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GC-MS chromatographic properties of the N-(2,4-dimethylphenyl-d~,)-N'-methylformamidine internal standard for urine concentration measurement. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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The Evolution of Amitraz and Its Metabolic Degradation Products in Human Blood Over 90 Days for Use in Forensic Determination. (2021). ResearchGate. Retrieved January 24, 2026, from [Link]
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Determination of Amitraz and Its Metabolites in Honey by LC-MS/MS. (2018). Agricultural Science & Technology. Retrieved January 24, 2026, from [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of N'-(2,4-Dimethylphenyl)-N-methylformamidine Analogs
For: Researchers, scientists, and drug development professionals specializing in agrochemicals and veterinary medicine.
Introduction: Unraveling the Potency of Formamidine Analogs
The formamidine class of compounds, notably N'-(2,4-Dimethylphenyl)-N-methylformamidine and its parent compound amitraz, have long been mainstays in the control of ectoparasites such as ticks and mites in both agricultural and veterinary settings.[1][2] Their unique mode of action, which sets them apart from many conventional pesticides, has sustained their relevance even in the face of developing resistance to other chemical classes.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of N'-(2,4-Dimethylphenyl)-N-methylformamidine analogs, offering insights into the chemical modifications that enhance their biological efficacy. By understanding the interplay between molecular structure and activity, researchers can rationally design more potent and selective next-generation compounds.
N'-(2,4-Dimethylphenyl)-N-methylformamidine is a principal metabolite of amitraz and is a significant contributor to its overall activity.[4][5] The biological effects of these compounds are primarily mediated through their interaction with G-protein coupled receptors (GPCRs), specifically octopamine receptors in invertebrates and α-adrenergic receptors in vertebrates.[2][6] This dual activity is a critical consideration in the development of new analogs, as the goal is to maximize potency against target pests while minimizing off-target effects in non-target organisms, including mammals.
This guide will delve into the critical structural motifs of N'-(2,4-Dimethylphenyl)-N-methylformamidine, comparing its activity profile with key analogs. We will explore the impact of substitutions on the aryl ring and modifications of the formamidine core, supported by a discussion of the experimental protocols necessary to validate these findings.
Core Structural Features and Their Impact on Biological Activity
The fundamental structure of N'-(2,4-Dimethylphenyl)-N-methylformamidine can be dissected into three key regions: the 2,4-dimethylphenyl (aryl) group, the N-methyl group, and the formamidine bridge. The SAR of this class of compounds is heavily influenced by modifications to each of these components.
The Crucial Role of the Aryl Moiety
The substitution pattern on the aromatic ring is a primary determinant of both the potency and spectrum of activity of formamidine pesticides. A comparative analysis of N'-(2,4-dimethylphenyl) analogs with other substituted phenyl derivatives reveals significant differences in their biological effects.
For instance, analogs bearing a N'-(2-methyl-4-chlorophenyl) substitution have demonstrated superior ovicidal and larvicidal properties against a range of insect pests.[6] In contrast, the N'-(2,4-dimethylphenyl) analogs, the subject of this guide, exhibit more pronounced toxicity towards adult mites and aphids.[6] This suggests that the electronic and steric properties of the aryl substituents play a critical role in the binding affinity of these ligands to their target receptors in different pest species and life stages.
| Analog | Key Structural Difference | Primary Activity Enhancement | Target Organisms |
| N'-(2,4-Dimethylphenyl)-N-methylformamidine | 2,4-dimethyl substitution | Acaricidal and aphicidal (adults) | Mites, Aphids |
| N'-(2-Methyl-4-chlorophenyl)-N,N-dimethylformamidine (Chlordimeform) | 2-methyl-4-chloro substitution | Ovicidal and larvicidal | Moths, Ticks |
Table 1: Comparison of Aryl Substitution on the Biological Activity of Formamidine Analogs.
The causality behind this differential activity lies in the specific molecular interactions within the ligand-binding pockets of the target receptors. The 2,4-dimethyl substitution likely provides optimal hydrophobic interactions and steric complementarity within the octopamine receptors of adult mites and aphids, leading to enhanced agonist activity. Conversely, the combination of a methyl group at the 2-position and an electron-withdrawing chlorine atom at the 4-position in chlordimeform appears to be more favorable for interaction with the receptors in the embryonic and larval stages of other pests.
Influence of the N-Alkyl Group
The N-methyl group in N'-(2,4-Dimethylphenyl)-N-methylformamidine also contributes to its biological activity. While extensive public data on a wide range of N-alkyl analogs is limited, the principles of medicinal chemistry suggest that the size and lipophilicity of this group can influence receptor binding and pharmacokinetic properties. It is hypothesized that small, lipophilic N-alkyl groups, such as methyl or ethyl, are optimal for fitting into the binding pocket of the target receptor. Larger or more polar substituents at this position may introduce steric hindrance or unfavorable electronic interactions, thereby reducing activity.
Mechanism of Action: A Tale of Two Receptors
The insecticidal and acaricidal effects of N'-(2,4-Dimethylphenyl)-N-methylformamidine and its analogs are primarily attributed to their agonistic activity at octopamine receptors in invertebrates.[3] Octopamine is a key neurotransmitter and neuromodulator in insects and other arthropods, playing a role in various physiological processes, including heart rate, locomotion, and metabolism. By mimicking the action of octopamine, these formamidine analogs induce a state of constant neuronal excitation, leading to tremors, paralysis, and ultimately, death of the pest.[2]
In vertebrates, formamidines exhibit a different primary mechanism of action, acting as agonists at α-adrenergic receptors .[6] This interaction is responsible for the toxicological effects observed in mammals upon exposure, which can include sedation, bradycardia, and hypotension. The differential selectivity for invertebrate octopamine receptors over vertebrate adrenergic receptors is a key objective in the design of safer formamidine pesticides.
Below is a diagram illustrating the proposed signaling pathway initiated by the binding of a formamidine analog to an invertebrate octopamine receptor.
Caption: Proposed signaling pathway of formamidine analogs at invertebrate octopamine receptors.
Experimental Protocols for Comparative Evaluation
To rigorously compare the performance of N'-(2,4-Dimethylphenyl)-N-methylformamidine analogs, a series of well-defined experimental protocols are essential. These assays are designed to quantify both the desired activity at invertebrate target receptors and the potential for off-target effects at vertebrate receptors.
Octopamine Receptor Binding Assay
This assay determines the binding affinity of the analogs for the target invertebrate receptor.
Objective: To quantify the equilibrium dissociation constant (Ki) of each analog for a specific insect octopamine receptor.
Methodology:
-
Receptor Preparation:
-
Transfect a suitable cell line (e.g., HEK293 or Sf9) with a plasmid encoding the octopamine receptor of interest.
-
Culture the cells to achieve a high level of receptor expression.
-
Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.[7]
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
-
Radioligand Binding:
-
In a 96-well plate, incubate a fixed amount of the membrane preparation with a known concentration of a suitable radiolabeled antagonist (e.g., [³H]-Yohimbine).[7]
-
Add increasing concentrations of the unlabeled formamidine analog to compete with the radioligand for binding to the receptor.
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Detection and Analysis:
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter mat.[7]
-
Wash the filters to remove non-specifically bound radioligand.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of radioligand binding against the concentration of the competing analog.
-
Calculate the IC₅₀ value (the concentration of analog that inhibits 50% of radioligand binding) and subsequently the Ki value using the Cheng-Prusoff equation.
-
α-Adrenergic Receptor Binding Assay
This assay assesses the potential for off-target effects by measuring the binding affinity of the analogs for a representative vertebrate adrenergic receptor.
Objective: To determine the Ki of each analog for a specific α-adrenergic receptor subtype (e.g., α₂A-adrenergic receptor).
Methodology:
The protocol is analogous to the octopamine receptor binding assay, with the following key differences:
-
Receptor Source: Use a cell line expressing the desired α-adrenergic receptor subtype.
-
Radioligand: Employ a radiolabeled ligand specific for the adrenergic receptor, such as [³H]-clonidine or [¹²⁵I]-iodoclonidine.[3]
In Vitro Cytotoxicity Assay
This assay provides a general measure of the toxicity of the analogs to a representative cell line.
Objective: To determine the concentration of each analog that causes a 50% reduction in cell viability (IC₅₀).
Methodology (using the Alamar Blue assay):
-
Cell Culture:
-
Seed a suitable cell line (e.g., HepG2 for liver cell toxicity or a relevant insect cell line) in a 96-well plate and allow the cells to adhere overnight.[5]
-
-
Compound Treatment:
-
Prepare a serial dilution of each formamidine analog in the appropriate cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the analogs.
-
Incubate the cells for a defined period (e.g., 24 or 48 hours).[5]
-
-
Alamar Blue Assay:
-
Add Alamar Blue reagent to each well and incubate for a further 1-4 hours.[5]
-
Measure the fluorescence or absorbance of the medium using a plate reader. The intensity is proportional to the number of viable cells.
-
-
Data Analysis:
-
Plot the percentage of cell viability against the concentration of the analog.
-
Calculate the IC₅₀ value.
-
Below is a workflow diagram for the in vitro cytotoxicity assay.
Caption: Workflow for in vitro cytotoxicity testing of formamidine analogs.
Comparative Data Summary
The following table summarizes the expected outcomes from the experimental evaluation of a hypothetical series of N'-(2,4-Dimethylphenyl)-N-methylformamidine analogs. The data is illustrative and serves to highlight the key parameters for comparison.
| Analog ID | Modification | Octopamine Receptor Ki (nM) | α-Adrenergic Receptor Ki (nM) | Cytotoxicity IC₅₀ (µM) | Selectivity Index (α-AR Ki / OctoR Ki) |
| FMA-1 (Reference) | N'-(2,4-Dimethylphenyl)-N-methylformamidine | 10 | 500 | 25 | 50 |
| FMA-2 | N'-(2-Methyl-4-chlorophenyl)-N-methyl | 15 | 600 | 30 | 40 |
| FMA-3 | N'-(2,4-Dimethylphenyl)-N-ethyl | 12 | 550 | 28 | 45.8 |
| FMA-4 | N'-(2,4-Dichlorophenyl)-N-methyl | 25 | 400 | 15 | 16 |
| FMA-5 | N'-(2,4-Dimethylphenyl)-N-H | 50 | 1000 | 75 | 20 |
Table 2: Hypothetical Comparative Performance Data for Formamidine Analogs.
Conclusion and Future Directions
The structure-activity relationship of N'-(2,4-Dimethylphenyl)-N-methylformamidine analogs is a complex but critical area of research for the development of new and improved pesticides. The evidence strongly suggests that the substitution pattern on the aryl ring is a key determinant of activity and pest specificity, with the 2,4-dimethyl arrangement favoring toxicity to adult mites and aphids. Modifications to the N-alkyl group also offer a promising avenue for fine-tuning the activity and safety profile of these compounds.
The experimental protocols outlined in this guide provide a robust framework for the comparative evaluation of novel formamidine analogs. By systematically assessing their binding affinities for both target and off-target receptors, as well as their general cytotoxicity, researchers can build a comprehensive understanding of the SAR for this important class of compounds.
Future research should focus on synthesizing and testing a wider range of analogs with diverse substitutions on the aryl ring and variations in the N-alkyl group. The use of computational modeling and quantitative structure-activity relationship (QSAR) studies could further accelerate the discovery of new leads with enhanced potency and improved safety profiles.[8] By combining rational design with rigorous experimental validation, the development of the next generation of formamidine-based pest control agents can be significantly advanced.
References
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Synergistic Actions of Formamidine Insecticides on the Activity of Pyrethroids and Neonicotinoids Against Aedes aegypti (Diptera: Culicidae). (2012). Journal of Medical Entomology, 49(5), 1163-1170. [Link]
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Hollingworth, R. M. (1976). Chemistry, biological activity, and uses of formamidine pesticides. Environmental Health Perspectives, 14, 57-69. [Link]
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Dooley, J. F. (1973). Relationship Between Formamidine Structure and Insecticidal, Miticidal, and Ovicidal Activity. Journal of Economic Entomology, 66(5), 1101-1106. [Link]
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George, J. E., Pound, J. M., & Davey, R. B. (2004). Efficacy and Stability of Wettable Powder Amitraz in Field and Laboratory Studies Against Boophilus annulatus (Acari: Ixodidae) in South Texas. Journal of Medical Entomology, 41(3), 422-429. [Link]
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PubChem. (n.d.). N'-(2,4-dimethylphenyl)-N-methylformamidine. National Center for Biotechnology Information. Retrieved from [Link]
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Silva, A. M., Martins-Gomes, C., Silva, T. L., Coutinho, T. E., Souto, E. B., & Andreani, T. (2022). In Vitro Assessment of Pesticides Toxicity and Data Correlation with Pesticides Physicochemical Properties for Prediction of Toxicity in Gastrointestinal and Skin Contact Exposure. International Journal of Molecular Sciences, 23(14), 7592. [Link]
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McDowell, M. A. (2016-2018). Novel Insecticides: structure activity relationships of a formamidine octopamine receptor agonist with mosquitocidal activity. Mesa Malaria Knowledge Hub. [Link]
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Kastner, K. W., Shoue, D. A., & Estévez-Lao, T. Y. (2014). Characterization of the Anopheles gambiae octopamine receptor and discovery of potential agonists and antagonists using a combined computational-experimental approach. Malaria Journal, 13, 434. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N'-(2,4-Dimethylphenyl)-N-methylformamidine
As researchers and drug development professionals, our work necessitates the handling of a wide array of chemical compounds. N'-(2,4-Dimethylphenyl)-N-methylformamidine (CAS No. 33089-74-6), a metabolite of the acaricide amitraz, is one such compound that requires meticulous safety protocols to mitigate risk.[1][2] This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE), ensuring the safety of laboratory personnel and the integrity of our research. Our approach moves beyond a simple checklist, focusing on the causality behind each recommendation to build a self-validating system of safety.
Hazard Assessment: Understanding the "Why" Behind the "What"
N'-(2,4-Dimethylphenyl)-N-methylformamidine presents a multi-faceted hazard profile that dictates our PPE strategy. A thorough understanding of these risks is the foundational step in creating a safe handling environment. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with significant health warnings.[2]
Key Hazards:
-
Acute Toxicity: The compound is harmful if swallowed, if it comes into contact with the skin, or if inhaled.[2][3] This systemic threat means that exposure through any route can lead to adverse health effects.
-
Skin and Eye Irritation: It is classified as a skin irritant and can cause serious eye irritation.[2] Direct contact can lead to localized inflammation, redness, and discomfort, with the potential for more severe eye damage.
-
Respiratory Irritation: Inhalation may cause respiratory irritation, affecting the throat and lungs.[2]
-
Aquatic Toxicity: The compound is harmful to aquatic life with long-lasting effects, mandating stringent disposal protocols to prevent environmental contamination.[2][4]
This profile necessitates a PPE strategy that provides a comprehensive barrier against dermal, ocular, and respiratory exposure.
Hazard Summary Table
| Hazard Classification | Route of Exposure | Potential Health Effect | GHS Hazard Statement |
| Acute Toxicity (Oral) | Ingestion | Harmful if swallowed | H302 |
| Acute Toxicity (Dermal) | Skin Contact | Harmful in contact with skin | H312 |
| Acute Toxicity (Inhalation) | Inhalation | Harmful if inhaled | H332 |
| Skin Corrosion/Irritation | Skin Contact | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation | Eye Contact | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity | Inhalation | May cause respiratory irritation | H335 |
Source: Compiled from PubChem CID 36326 GHS Classification.[2]
The Core Operational Plan: A Workflow for Safety
A robust safety plan is not just about the equipment itself, but the entire workflow from preparation to disposal. This process ensures that safety is an integrated part of the experimental procedure, not an afterthought.
Caption: A logical workflow for PPE usage from risk assessment to final disposal.
Detailed PPE Selection and Protocols
Based on the hazard assessment, the following PPE is mandatory. The rationale for each selection is provided to reinforce the importance of correct usage.
Hand Protection: The First Line of Defense
Why: N'-(2,4-Dimethylphenyl)-N-methylformamidine is harmful in contact with skin and can be absorbed dermally.[2] Standard laboratory gloves may not offer sufficient protection. Chemical-resistant gloves are essential.
Protocol:
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Donning: Ensure hands are clean and dry before donning gloves. Pull gloves over the cuffs of the lab coat to create a protective seal.
-
During Use: If direct contact with the chemical occurs, remove the gloves immediately, wash hands thoroughly, and don a new pair. Do not reuse disposable gloves.
-
Doffing: To prevent self-contamination, peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.
-
Disposal: Dispose of contaminated gloves as hazardous waste in a designated, sealed container.[4]
Body Protection: Shielding Against Spills and Splashes
Why: To prevent incidental contact with skin on the arms and body, dedicated protective clothing is required.
Protocol:
-
Selection: Wear a Chemical-Resistant Laboratory Coat with long sleeves and a secure front closure. For procedures with a higher risk of splashing or when handling larger quantities, consider impervious clothing such as a chemical-resistant apron or coveralls.[7]
-
Usage: The lab coat must be fully buttoned or snapped. It should be worn only in the laboratory area and removed before entering common areas.
-
Decontamination: If significant contamination occurs, the lab coat must be decontaminated or disposed of as hazardous waste. Do not launder contaminated lab coats at home.[8]
Eye and Face Protection: Preventing Serious Injury
Why: The compound can cause serious eye irritation.[2] Standard safety glasses are insufficient as they do not protect against splashes from all angles.
Protocol:
-
Selection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[3][7]
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers or heating), a full-face shield must be worn in addition to safety goggles. The face shield protects the entire face from direct contact.
Respiratory Protection: When Engineering Controls Are Not Enough
Why: The compound is harmful if inhaled and may cause respiratory irritation.[2] The primary method of controlling respiratory exposure is through engineering controls.
Protocol:
-
Primary Control: All handling of N'-(2,4-Dimethylphenyl)-N-methylformamidine, especially when in solution or if aerosolization is possible, must be conducted within a certified chemical fume hood to ensure adequate ventilation.[3]
-
Secondary Control (Respirator Use): A respirator may be required if engineering controls are not feasible or during emergency situations such as a large spill.
-
Selection: A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is necessary. For particulates, a P95 or P100 pre-filter should be added.
-
Fit Testing: All personnel required to wear a respirator must be part of a respiratory protection program that includes medical clearance and annual fit testing, as mandated by OSHA standard 29 CFR 1910.134.
-
Caption: Decision-making process for the use of respiratory protection.
Emergency Procedures and Disposal
Spill Response
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Protect: Don appropriate PPE, including respiratory protection if vapors are present.
-
Absorb: Cover the spill with an inert, absorbent material (e.g., sand, diatomaceous earth).[9]
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal of Contaminated PPE and Waste
All materials contaminated with N'-(2,4-Dimethylphenyl)-N-methylformamidine, including used gloves, absorbent materials, and empty containers, are considered hazardous waste.[4]
-
Segregation: Collect all contaminated waste in a dedicated, clearly labeled, and sealed container.
-
Disposal: The container must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[3][4]
By adhering to this comprehensive guide, researchers can confidently handle N'-(2,4-Dimethylphenyl)-N-methylformamidine, ensuring personal safety and environmental responsibility, thereby fostering a culture of trust and scientific integrity within the laboratory.
References
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Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylformamide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). N,N-Dimethylformamide. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
